molecular formula C10H13NO2 B096624 1-sec-Butyl-2-nitrobenzene CAS No. 19370-34-4

1-sec-Butyl-2-nitrobenzene

Cat. No.: B096624
CAS No.: 19370-34-4
M. Wt: 179.22 g/mol
InChI Key: GMQQDASXGTUDPJ-UHFFFAOYSA-N
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Description

1-sec-Butyl-2-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-butan-2-yl-2-nitrobenzene
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InChI

InChI=1S/C10H13NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQQDASXGTUDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941055
Record name 1-(Butan-2-yl)-2-nitrobenzene
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Molecular Weight

179.22 g/mol
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CAS No.

19370-34-4
Record name 1-(1-Methylpropyl)-2-nitrobenzene
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Record name 1-sec-Butyl-2-nitrobenzene
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Record name 1-(Butan-2-yl)-2-nitrobenzene
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Record name 1-sec-butyl-2-nitrobenzene
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Foundational & Exploratory

Introduction: The Significance of 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-sec-Butyl-2-nitrobenzene

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable chemical intermediate. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, strategic pathway decisions, and practical execution of the most viable synthetic route.

This compound (Molecular Formula: C₁₀H₁₃NO₂) is an organic compound featuring a benzene ring substituted with a sec-butyl group and a nitro group at the ortho position.[1][2][3][4] As a nitroaromatic compound, it serves as a crucial precursor in synthetic organic chemistry. The nitro group can be readily reduced to an amine (NH₂), opening pathways to a wide array of more complex molecules, including dyes, pigments, and specialty chemicals.[5] Furthermore, substituted nitroaromatics are often investigated for their potential pharmacological activities, making them relevant in drug discovery programs.[5]

Part 1: Strategic Synthesis Pathway Analysis

The successful synthesis of a target molecule hinges on selecting an appropriate reaction pathway. For this compound, two primary retrosynthetic disconnections can be considered: forming the C-N bond on a pre-alkylated ring or forming the C-C bond on a pre-nitrated ring.

Pathway A: Electrophilic Aromatic Substitution via Nitration of sec-Butylbenzene (Recommended)

The most logical and effective route is the direct nitration of sec-butylbenzene. This is a classic electrophilic aromatic substitution (EAS) reaction. The sec-butyl group is an alkyl group, which is categorized as an activating, ortho, para-director. This means it activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the positions ortho (C2) and para (C4) to the sec-butyl group.

The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[6] The electron-rich aromatic ring of sec-butylbenzene then attacks the nitronium ion. Due to the directing effect of the sec-butyl group, this pathway yields the desired this compound (ortho product) along with its 1-sec-butyl-4-nitrobenzene isomer (para product).[5]

Pathway B: Friedel-Crafts Alkylation of Nitrobenzene (Disfavored)

An alternative theoretical pathway is the Friedel-Crafts alkylation of nitrobenzene using a sec-butylating agent (e.g., 2-chlorobutane) and a Lewis acid catalyst like AlCl₃. However, this route is fundamentally flawed and impractical.

The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the benzene ring towards electrophilic attack.[6][7] This deactivation is so pronounced that Friedel-Crafts reactions, which involve a relatively weak electrophile (a carbocation), fail to proceed with nitrobenzene.[8][9] In fact, due to its inertness under these conditions, nitrobenzene is sometimes used as a high-boiling point solvent for Friedel-Crafts reactions on other substrates.[10][11][12] Attempting this pathway would result in negligible to no yield of the desired product.[10][11]

Part 2: The Core Synthesis Protocol: Nitration of sec-Butylbenzene

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.

Reaction Principle and Mechanism

The core of the synthesis is the electrophilic aromatic substitution reaction. The mechanism involves three key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺).[5]

  • Electrophilic Attack: The π-electron system of the sec-butylbenzene ring acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Regeneration of Aromaticity: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic ring and yielding the final product.[5]

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Substitution HNO3 Nitric Acid (HNO₃) H2NO3+ Protonated Nitric Acid HNO3->H2NO3+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2NO3+->NO2+ - H₂O SBB sec-Butylbenzene NO2+->SBB H2O Water (H₂O) Arenium Arenium Ion Intermediate (Resonance Stabilized) SBB->Arenium + NO₂⁺ Ortho This compound Arenium->Ortho - H⁺ Para 1-sec-Butyl-4-nitrobenzene Arenium->Para - H⁺

Caption: Mechanism of the nitration of sec-butylbenzene.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents:

  • sec-Butylbenzene

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

  • Distilled Water & Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and cautiously add a specific volume of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Crucial: Always add acid to acid, never the reverse. Prepare this mixture fresh before use.

  • Reaction Setup: Place sec-butylbenzene into a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask to 0-5°C using an ice-salt bath.[5]

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred sec-butylbenzene. Maintain the reaction temperature below 10°C throughout the addition to minimize dinitration and side reactions.[5]

  • Reaction: After the addition is complete, let the mixture stir at 0-5°C for a designated period (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture slowly and carefully over a large amount of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3x).

    • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is a mixture of ortho and para isomers. This mixture must be purified by column chromatography on silica gel.[5] Elute with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the polarity) to separate this compound from the para isomer and any other impurities.

Experimental Workflow Diagram

G A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0°C C Slowly Add Nitrating Mixture to sec-Butylbenzene A->C B Cool sec-Butylbenzene to 0-5°C B->C D Stir at 0-5°C (Monitor by TLC) C->D E Quench Reaction on Crushed Ice D->E F Solvent Extraction (e.g., CH₂Cl₂) E->F G Wash Organic Layer (H₂O, NaHCO₃, Brine) F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Evaporate Solvent H->I J Purify by Column Chromatography (Silica Gel, Hexane/EtOAc) I->J K Characterize Pure Product J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Part 3: Product Characterization and Data Summary

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the sec-butyl group (triplet, sextet, doublet) and the aromatic protons, whose chemical shifts and coupling patterns will confirm the 1,2-disubstitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of distinct carbon environments, including those of the sec-butyl group and the six aromatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Will display characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1525 cm⁻¹ and 1345 cm⁻¹, respectively, as well as C-H stretches for the alkyl and aromatic groups.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ), confirming its elemental composition.[3][13]

Data Summary Table: this compound
PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1][2][3][4]
Molecular Weight 179.22 g/mol [1][3][13]
CAS Number 19370-34-4[1][5][14]
Appearance Orange to Brown clear liquid[1]
Boiling Point 126 °C / 12 mmHg[2]
Purity (Typical) >98% (after chromatography)[3]

References

Whitepaper: The Strategic Role of 1-sec-Butyl-2-nitrobenzene as a Core Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-sec-Butyl-2-nitrobenzene (C₁₀H₁₃NO₂) is a nitroaromatic hydrocarbon that serves as a pivotal intermediate in multi-step organic synthesis. While not typically an end-product, its strategic importance lies in the functionalities it possesses: a nitro group that can be readily transformed into an amine, and a sterically influential sec-butyl group. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, making the compound a valuable substrate for studying substitution reactions.[1] This guide elucidates the synthesis, key reactions, and downstream applications of this compound, providing detailed protocols and mechanistic insights for laboratory application. Its primary utility is demonstrated in its reduction to 2-sec-butylaniline, a chiral precursor for specialized polymers and other complex molecules.[2]

Physicochemical Properties and Structural Data

This compound is an orange to brown clear liquid under standard conditions.[3] Its structure consists of a benzene ring substituted with a sec-butyl group and a nitro group at the ortho position. This arrangement introduces a chiral center at the benzylic carbon of the sec-butyl group.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[1][3][4]
Molecular Weight 179.22 g/mol [1][4]
CAS Number 19370-34-4[1][3]
Appearance Clear orange-brown liquid[1][3]
Boiling Point 126 °C @ 12 mmHg[5]
Density ~1.067 - 1.12 g/cm³[1][5]
Topological Polar Surface Area 45.8 Ų[3]
Canonical SMILES CCC(C)C1=CC=CC=C1--INVALID-LINK--[O-][3]
InChIKey GMQQDASXGTUDPJ-UHFFFAOYSA-N[4][6]

Synthesis of this compound via Electrophilic Aromatic Substitution

The most prevalent method for synthesizing this compound is the direct nitration of sec-butylbenzene. This reaction is a classic example of Electrophilic Aromatic Substitution (EAS).

Mechanistic Rationale

The reaction proceeds via a well-established three-step mechanism. The choice of mixed acid (concentrated nitric acid and sulfuric acid) is critical; sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for attacking the electron-rich benzene ring.[1]

  • Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

  • Electrophilic Attack: The sec-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions. While the para position is electronically favored, the steric bulk of the sec-butyl group allows for a significant amount of ortho substitution.[1] The nitronium ion attacks the π-system of the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex.

  • Regeneration of Aromaticity: A base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromatic system and yielding the final product.[1]

Visualized Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification sec_butylbenzene sec-Butylbenzene reaction Electrophilic Nitration sec_butylbenzene->reaction mixed_acid Mixed Acid (HNO₃ / H₂SO₄) mixed_acid->reaction product This compound (Ortho Isomer) reaction->product Major Product byproduct Byproducts (Para Isomer, etc.) reaction->byproduct Minor Product purification Column Chromatography product->purification byproduct->purification purification->product Isolated Product

Caption: Workflow for the synthesis of this compound.

Self-Validating Experimental Protocol: Nitration of sec-Butylbenzene

This protocol is designed to ensure reproducibility through controlled conditions and includes a validation step via chromatography and spectroscopy.

Materials:

  • sec-Butylbenzene

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated H₂SO₄. Cool the flask in an ice bath to 0–5 °C.[1] Causality: Strict temperature control is crucial to prevent over-nitration (dinitration) and oxidative side reactions.[1]

  • Nitrating Mixture Preparation: Slowly add concentrated HNO₃ to the cold H₂SO₄ via the dropping funnel while stirring. Maintain the temperature below 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add sec-butylbenzene dropwise to the solution. The rate of addition should be controlled to keep the internal temperature between 0–5 °C.

  • Reaction: After the addition is complete, let the mixture stir in the ice bath for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice. This will dilute the acid and precipitate the crude organic product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).

  • Washing: Wash the combined organic layers sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude oil (a mixture of ortho and para isomers) using column chromatography on silica gel with a hexane/ethyl acetate gradient.[1] Collect fractions and analyze by TLC to isolate the desired this compound (ortho isomer). Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[1][6]

Core Utility: this compound as an Intermediate

The primary value of this compound is its function as a precursor, most notably for the synthesis of 2-sec-butylaniline.

Reduction of the Nitro Group to 2-sec-Butylaniline

The conversion of the nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis. This reaction unlocks access to a wide range of further chemical modifications.

Mechanistic Rationale: The reduction of a nitro group is a complex, multi-electron process. Common methods include:

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C) or Platinum (Pt).[1] This is a clean and efficient method often used in industrial settings.

  • Metal-Acid Reduction: Using a metal such as Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[1][7] The metal acts as the reducing agent, and the reaction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the amine. In the acidic medium, the resulting amine is protonated to form an ammonium salt (e.g., anilinium chloride).[7] A subsequent basic workup is required to neutralize the salt and isolate the free amine.[7]

Visualized Transformation Pathway

G start This compound intermediate 2-sec-Butylaniline start->intermediate Reduction (e.g., Sn/HCl or H₂/Pd-C) end Downstream Products (e.g., Chiral Polymers, Agrochemical Intermediates) intermediate->end Further Synthesis

Caption: The primary role of this compound as an intermediate.

Self-Validating Experimental Protocol: Reduction to 2-sec-Butylaniline

This protocol details the Tin and HCl method, a robust and common laboratory procedure.

Materials:

  • This compound

  • Granular Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a round-bottom flask fitted with a reflux condenser, place granular tin and this compound.

  • Acid Addition: Slowly add concentrated HCl to the flask. The reaction is exothermic; cooling with a water bath may be necessary to control the rate of reflux.

  • Reaction: Heat the mixture to reflux for 2-4 hours until the oily nitrobenzene layer disappears. The reaction progress can be monitored by TLC.

  • Basification: Cool the reaction mixture to room temperature. Carefully add NaOH solution until the mixture is strongly basic (pH > 10). This step is crucial to neutralize the excess HCl and deprotonate the anilinium salt to the free amine.[7] Tin salts will precipitate as tin hydroxides.

  • Extraction: Extract the aqueous slurry with diethyl ether (3x volumes). The desired 2-sec-butylaniline will move into the organic layer.

  • Washing and Drying: Wash the combined organic extracts with water and then brine. Dry the solution over anhydrous Na₂SO₄.

  • Isolation and Validation: Filter off the drying agent and remove the solvent under reduced pressure. The crude 2-sec-butylaniline can be further purified by vacuum distillation. Confirm the identity and purity of the product by spectroscopic methods (NMR, IR, MS). The successful conversion is marked by the disappearance of the characteristic NO₂ stretches in the IR spectrum and the appearance of N-H stretches.

Applications of the Key Derivative: 2-sec-Butylaniline

The importance of this compound is intrinsically linked to the utility of its reduction product, 2-sec-butylaniline.

  • Chiral Precursors: 2-sec-Butylaniline is a chiral molecule.[2] This chirality is highly valuable in materials science. For instance, it is used as a monomer in the synthesis of optically active polymers, such as poly[2-(sec-butyl)aniline] (PSBA). These chiral conducting polymers are investigated for applications in chiral recognition and separation technologies.[2]

  • Agrochemical and Pharmaceutical Synthesis: Substituted anilines are foundational building blocks in the pesticide and pharmaceutical industries.[8] While direct public literature on 2-sec-butylaniline's role in specific commercial products is limited, its structural motif is common in molecules developed as herbicides and other bioactive compounds.

Conclusion

This compound is a quintessential chemical intermediate whose value is realized through its chemical transformations. Its synthesis via electrophilic nitration is a scalable and well-understood process. The strategic placement of the nitro group ortho to the sec-butyl substituent allows for its efficient reduction to 2-sec-butylaniline, a chiral building block of significant interest in materials science and specialty chemicals. The protocols and mechanistic discussions provided herein offer a robust framework for researchers and developers to utilize this versatile intermediate in their synthetic endeavors.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-sec-Butyl-2-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its physicochemical properties, specifically its solubility and chemical stability, is paramount for its effective handling, formulation, and application in research and development. This guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, supported by established scientific principles and detailed experimental protocols for empirical determination.

Chemical and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a sec-butyl group at position 1 and a nitro group at position 2.[1]

PropertyValueReference
CAS Number 19370-34-4[2][3]
Molecular Formula C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [3]
Appearance Orange to Brown clear liquid[2]
Topological Polar Surface Area 45.8 Ų[2]
XLogP3 3.9[3]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The structure of this compound, with its nonpolar sec-butyl group and benzene ring, and its polar nitro group, suggests a nuanced solubility profile.

Theoretical Solubility Considerations

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of organic solvents. The significant nonpolar character imparted by the sec-butyl group and the benzene ring suggests high miscibility in nonpolar and moderately polar aprotic solvents. The presence of the polar nitro group may also confer some solubility in polar aprotic solvents.

Conversely, its aqueous solubility is anticipated to be low. The large hydrophobic surface area of the molecule will likely limit its favorable interactions with polar water molecules.[4] For a structural isomer, 1-sec-butyl-4-nitrobenzene, the aqueous solubility has been reported as "almost insoluble" at 0.02 g/L at 25°C, providing a reasonable estimate for the low aqueous solubility of this compound.[5] While specific quantitative data for this compound is limited, it is noted to be soluble in dimethyl sulfoxide (DMSO).[1]

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

To obtain precise solubility data in specific solvents of interest, the isothermal saturation method is a reliable and widely accepted technique.[6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[6]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to permit the settling of excess solid. For a more complete separation, centrifuge the vials at a moderate speed.[6]

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.[6]

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

G Isothermal Saturation Solubility Workflow A Add excess this compound to solvent B Equilibrate in thermostatically controlled shaker (24-72h) A->B Saturation C Allow solid to settle and/or centrifuge B->C Equilibrium Reached D Withdraw and filter supernatant C->D Phase Separation E Dilute aliquot to known volume D->E Sample Preparation F Quantify concentration via HPLC-UV or UV-Vis E->F Analysis G Calculate solubility F->G Data Processing

Caption: Workflow for Isothermal Saturation Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical consideration for its storage, handling, and use in synthetic reactions. As a nitroaromatic compound, its stability can be influenced by factors such as heat, light, pH, and the presence of oxidizing or reducing agents.[6]

Predicted Stability and Reactivity
  • Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group (-NH₂) under various conditions. This can be achieved using reducing agents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or metals like tin (Sn) in the presence of hydrochloric acid (HCl).[1] This reactivity is a common pathway for the synthetic utility of nitroaromatic compounds.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic attack. This can lead to the displacement of the nitro group or other substituents on the ring under specific reaction conditions.[1]

  • Thermal Stability: Nitroaromatic compounds can undergo thermal decomposition at elevated temperatures. For nitrobenzene, decomposition can proceed via C-NO₂ bond cleavage to form a phenyl radical and nitrogen dioxide, or through isomerization to phenyl nitrite followed by the formation of a phenoxy radical and nitric oxide.[7] While specific data for this compound is not available, it is prudent to handle the compound with care at elevated temperatures.

  • Photostability: Exposure to light, particularly UV radiation, can induce photodegradation of nitroaromatic compounds. The degradation of nitrobenzene is known to proceed through the formation of hydroxylated intermediates.[8] It is advisable to store this compound in light-resistant containers.

  • Hydrolytic Stability: Nitroaromatic compounds are generally resistant to hydrolysis under neutral pH conditions due to the stability of the nitro group.[9] However, under strongly acidic or basic conditions, hydrolysis may be possible, although it is not typically a significant degradation pathway. Studies on nitrobenzene have shown no appreciable hydrolysis with alkali.[10]

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[11] These studies involve subjecting the compound to conditions more severe than those encountered during routine handling and storage.[12]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • A suitable solvent for the compound (e.g., methanol, acetonitrile)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • Stability-indicating analytical method (e.g., HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and an acidic solution (e.g., 1 N HCl).

    • Heat the mixture at an elevated temperature (e.g., 60-80°C) for a defined period.

    • Withdraw samples at various time points, neutralize with a base, and dilute for analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and a basic solution (e.g., 1 N NaOH).

    • Maintain the mixture at room temperature or a slightly elevated temperature.

    • Withdraw samples at various time points, neutralize with an acid, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the mixture at room temperature and protected from light.

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation (in solution):

    • Heat the stock solution at an elevated temperature (e.g., 60-80°C).

    • Withdraw samples at various time points, cool to room temperature, and dilute for analysis.

  • Photodegradation:

    • Expose the stock solution to a controlled light source (e.g., in a photostability chamber) as per ICH guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples from both the exposed and control solutions at various time points and dilute for analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method. The method must be capable of separating the intact this compound from all formed degradation products. A PDA detector can provide information about the spectral purity of peaks, while an MS detector can aid in the identification of degradation products.[13]

G Forced Degradation Study Workflow cluster_0 Stress Conditions A Acid Hydrolysis (HCl, Heat) Analysis Analysis by Stability-Indicating HPLC-PDA/MS A->Analysis B Alkaline Hydrolysis (NaOH, Heat) B->Analysis C Oxidation (H₂O₂, RT) C->Analysis D Thermal Degradation (Heat) D->Analysis E Photodegradation (Light Exposure) E->Analysis Stock This compound Stock Solution Stock->A Stock->B Stock->C Stock->D Stock->E Results Identify Degradation Products Establish Degradation Pathways Analysis->Results

Caption: General workflow for conducting forced degradation studies.

Safe Handling and Storage

Given the predicted reactivity and potential for degradation, the following handling and storage procedures are recommended:

  • Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a chemical fume hood. Avoid exposure to high temperatures, strong light, and incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is emerging, the provided theoretical framework and detailed experimental protocols empower researchers to empirically determine these critical parameters for their specific applications. A thorough characterization of its solubility and stability is essential for advancing the use of this compound in synthetic chemistry and drug development.

References

A Technical Guide to the Industrial Applications of 1-sec-Butyl-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of industrial organic chemistry, the true value of a molecule is often found not in its isolated state, but in its potential as a scaffold for a diverse array of functional derivatives. 1-sec-Butyl-2-nitrobenzene, a substituted nitroaromatic compound, represents such a versatile chemical intermediate. While not an end-product in itself, its strategic arrangement of a nitro group ortho to a sec-butyl group provides a unique starting point for the synthesis of a variety of complex molecules. The steric and electronic properties imparted by the sec-butyl group, combined with the rich chemistry of the ortho-nitroaniline moiety that results from its reduction, open avenues for the creation of specialized dyes, corrosion inhibitors, and biologically active heterocyclic compounds.

This technical guide provides an in-depth exploration of the potential industrial applications of this compound derivatives. We will delve into the synthesis of the parent compound, its key transformations, and the subsequent creation of valuable product classes. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the synthetic pathways and potential uses of these compounds.

Synthesis and Physicochemical Properties of this compound

The most common and industrially viable method for the synthesis of this compound is through the electrophilic aromatic substitution of sec-butylbenzene using a nitrating agent.[1] A mixture of concentrated nitric acid and sulfuric acid is typically employed to generate the nitronium ion (NO₂⁺) in situ, which then attacks the benzene ring. The sec-butyl group is an ortho-, para- director; however, careful control of reaction conditions can favor the formation of the ortho isomer.

Physicochemical Data
PropertyValueReference
CAS Number 19370-34-4[2][3][4]
Molecular Formula C₁₀H₁₃NO₂[2][3][4]
Molecular Weight 179.22 g/mol [2][3][4]
Appearance Orange to brown clear liquid[2]
Experimental Protocol: Nitration of sec-Butylbenzene

Objective: To synthesize this compound.

Materials:

  • sec-Butylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C. This creates the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, slowly add sec-butylbenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 15°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by vacuum distillation or column chromatography.

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2SO4->Nitronium secButylbenzene sec-Butylbenzene SigmaComplex Sigma Complex secButylbenzene->SigmaComplex + NO₂⁺ Nitronium->SigmaComplex Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of Nitration of sec-Butylbenzene.

Core Reactivity: Reduction to 1-sec-Butyl-2-aminobenzene

The synthetic utility of this compound is primarily unlocked through the reduction of its nitro group to an amine, yielding 1-sec-butyl-2-aminobenzene. This transformation is a critical step, as the resulting ortho-substituted aniline is the direct precursor to a wide range of heterocyclic compounds and azo dyes. Catalytic hydrogenation is a common and efficient method for this reduction, offering high yields and clean reaction profiles.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 1-sec-butyl-2-aminobenzene.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ethanol or Methanol

  • Hydrogen source (gas cylinder or balloon)

  • Hydrogenation vessel (e.g., Parr shaker or flask with a balloon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in a solvent such as ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (or use a hydrogen-filled balloon for atmospheric pressure reactions).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing hydrogen uptake.

  • Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-sec-butyl-2-aminobenzene. The product can be purified further by distillation if necessary.

Reduction_Workflow Start This compound Reaction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Reaction Product 1-sec-Butyl-2-aminobenzene Reaction->Product

Caption: Reduction of this compound.

Potential Industrial Applications of Derivatives

The true industrial potential of this compound lies in the diverse applications of its derivatives. The key intermediate, 1-sec-butyl-2-aminobenzene, serves as a building block for several classes of commercially important molecules.

Azo Dyes and Pigments

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. 1-sec-Butyl-2-aminobenzene can serve as the primary amine for the synthesis of a variety of azo dyes. The presence of the sec-butyl group can influence the dye's properties, such as its solubility in different media and its lightfastness.

Objective: To synthesize an azo dye from 1-sec-butyl-2-aminobenzene and a coupling component (e.g., 2-naphthol).

Materials:

  • 1-sec-Butyl-2-aminobenzene

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice bath

Procedure:

  • Diazotization: Dissolve 1-sec-butyl-2-aminobenzene in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 15-20 minutes to form the diazonium salt solution.

  • Coupling: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash it thoroughly with cold water, and dry it.

Azo_Coupling Amine 1-sec-Butyl-2-aminobenzene Diazonium Diazonium Salt Amine->Diazonium + NaNO₂, HCl AzoDye Azo Dye Diazonium->AzoDye Coupler 2-Naphthol Coupler->AzoDye + NaOH

Caption: General scheme for azo dye synthesis.

Heterocyclic Compounds

The ortho-disposition of the amino group in 1-sec-butyl-2-aminobenzene makes it an ideal precursor for the synthesis of various fused heterocyclic systems. This is achieved by introducing a second functional group ortho to the first amine, creating an o-phenylenediamine derivative, which can then be cyclized.

Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys.[5] They form a protective film on the metal surface, preventing corrosive attack.[6][7] The introduction of an alkyl group, such as a sec-butyl group, onto the benzotriazole ring can enhance its protective properties.[8][9] The synthesis involves the diazotization of an o-phenylenediamine, which can be prepared from 1-sec-butyl-2-aminobenzene.

Objective: To synthesize a sec-butyl-substituted benzotriazole from a corresponding o-phenylenediamine.

Materials:

  • sec-Butyl-o-phenylenediamine (derived from 1-sec-butyl-2-aminobenzene)

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water

  • Ice bath

Procedure:

  • Dissolve the sec-butyl-o-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be necessary.[9]

  • Cool the solution to 15°C in an ice bath and stir.

  • Add an aqueous solution of sodium nitrite in one portion. The temperature of the reaction mixture will rise.

  • Continue stirring as the mixture cools.

  • After about 15-20 minutes, thoroughly chill the mixture in an ice-water bath to induce precipitation.

  • Collect the crude benzotriazole derivative by vacuum filtration and wash with ice-cold water.

  • The product can be purified by recrystallization from boiling water.

Benzotriazole_Synthesis Diamine sec-Butyl-o-phenylenediamine Benzotriazole sec-Butyl-Benzotriazole Diamine->Benzotriazole Nitrite NaNO₂ Nitrite->Benzotriazole Acid Acetic Acid Acid->Benzotriazole

Caption: Synthesis of a substituted benzotriazole.

Quinoxaline derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including herbicidal, fungicidal, insecticidal, and various therapeutic properties.[10][11] The quinoxaline scaffold is typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] Thus, derivatives of this compound are potential precursors to novel quinoxaline-based agrochemicals and pharmaceuticals.

Objective: To synthesize a sec-butyl-substituted quinoxaline.

Materials:

  • sec-Butyl-o-phenylenediamine

  • A 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol or acetic acid

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the sec-butyl-o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent like ethanol or acetic acid.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be collected by filtration and purified by recrystallization.

Quinoxaline_Synthesis Diamine sec-Butyl-o-phenylenediamine Quinoxaline sec-Butyl-Quinoxaline Derivative Diamine->Quinoxaline Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Quinoxaline Condensation

Caption: General synthesis of quinoxaline derivatives.

Phenazines are nitrogen-containing heterocyclic compounds that are known for their diverse biological activities, including antimicrobial, anti-tumor, and antimalarial properties.[13][14][15] Similar to quinoxalines, phenazines can be synthesized from o-phenylenediamines, in this case, through condensation with catechols or other suitable precursors.[16] This positions this compound derivatives as potential starting materials for novel phenazine-based therapeutic agents.

Objective: To synthesize a sec-butyl-substituted phenazine.

Materials:

  • sec-Butyl-o-phenylenediamine

  • Catechol

  • Oxidizing agent (e.g., air, nitrobenzene)

  • High-boiling solvent (e.g., glycerol)

Procedure:

  • In a flask equipped with a reflux condenser, combine the sec-butyl-o-phenylenediamine and catechol in a high-boiling solvent.

  • Heat the mixture to a high temperature (typically >150°C) in the presence of an oxidizing agent.

  • Maintain the reaction at reflux for several hours.

  • After cooling, the reaction mixture is typically poured into water or a dilute acid solution to precipitate the crude product.

  • The solid phenazine derivative is collected by filtration, washed, and can be purified by recrystallization or chromatography.

Phenazine_Synthesis Diamine sec-Butyl-o-phenylenediamine Phenazine sec-Butyl-Phenazine Derivative Diamine->Phenazine Catechol Catechol Catechol->Phenazine Oxidative Condensation

Caption: Synthesis of a substituted phenazine.

Conclusion

This compound is a versatile chemical intermediate whose true value is realized through its conversion into a range of functional derivatives. The reduction of its nitro group to an amine provides a gateway to the synthesis of azo dyes, where the sec-butyl group can modulate the color and physical properties of the final product. Furthermore, the resulting ortho-substituted aniline is a key precursor to various heterocyclic systems, including benzotriazoles, quinoxalines, and phenazines. These classes of compounds have well-established industrial applications as corrosion inhibitors, agrochemicals, and pharmaceuticals. While direct, large-scale industrial applications of derivatives specifically from this compound are not extensively documented in publicly available literature, the synthetic pathways and the known activities of the resulting molecular scaffolds strongly suggest significant potential. Further research into the specific effects of the sec-butyl substituent on the biological and material properties of these derivatives could unlock novel and valuable industrial applications.

References

literature review of 1-sec-Butyl-2-nitrobenzene research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-sec-Butyl-2-nitrobenzene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive review of this compound, a key chemical intermediate in various industrial and research applications. The document delves into its fundamental chemical identity, optimized synthesis protocols, and characteristic reactivity, with a particular focus on the interplay between its sec-butyl and nitro functional groups. Furthermore, this guide explores its current and potential applications, ranging from its role as a building block in the synthesis of dyes and specialty chemicals to its emerging relevance in medicinal chemistry and drug development. Safety protocols and toxicological considerations are also discussed to ensure responsible handling and application. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile nitroaromatic compound.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with a sec-butyl group at position 1 and a nitro group (-NO₂) at position 2.[1] This unique arrangement of an electron-donating alkyl group and a powerful electron-withdrawing nitro group on adjacent carbons imparts a distinct chemical personality to the molecule, making it a valuable intermediate in organic synthesis.[1][2] Its molecular formula is C₁₀H₁₃NO₂.[1][3][4][5][6][7][8]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 19370-34-4[1][3][4][9]
Molecular Formula C₁₀H₁₃NO₂[1][4][5]
Molecular Weight 179.22 g/mol [1][4][5][7]
IUPAC Name 1-(butan-2-yl)-2-nitrobenzene[4]
Synonyms 1-(1-Methylpropyl)-2-nitrobenzene, o-sec-butylnitrobenzene[3][4]
Appearance Orange to Brown clear liquid[6][8]
Boiling Point 126 °C @ 12 mmHg[3][8]
Density 1.067 g/cm³[3]
Flash Point 114.7 - 115 °C[3][8]
Significance in Synthetic and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate.[1] The nitro group serves as a gateway to a variety of other functional groups, most notably the amino group (-NH₂) upon reduction.[1] This transformation to 1-sec-Butyl-2-aminobenzene is a critical step in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pigments.[1]

In medicinal chemistry, nitroaromatic compounds are actively researched for their potential pharmacological activities, including antimicrobial and anticancer properties.[1][10] While specific applications for this compound are not extensively documented, its derivatives are of significant interest.[1] The sec-butyl group can modulate properties like lipophilicity and metabolic stability, while the ortho-amino derivative provides a scaffold for constructing heterocyclic systems common in drug molecules.

Synthesis and Mechanistic Insights

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution of sec-butylbenzene.[1]

Primary Synthetic Route: Electrophilic Nitration

This process involves the reaction of sec-butylbenzene with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sec-butyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile (the nitronium ion) to the positions ortho and para to itself.[1] Steric hindrance from the bulky sec-butyl group often influences the ratio of ortho to para products.

Reaction Mechanism

The synthesis proceeds via a well-established electrophilic aromatic substitution mechanism, which can be broken down into three key steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[1]

  • Electrophilic Attack: The electron-rich benzene ring of sec-butylbenzene attacks the nitronium ion. The electron-donating nature of the sec-butyl group stabilizes the resulting carbocation intermediate (the sigma complex).[1][2]

  • Regeneration of Aromaticity: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromatic ring and yielding the final product.[1]

G reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) reagents->nitronium Step 1: Generation of Electrophile sigma_complex Sigma Complex (Carbocation Intermediate) nitronium->sigma_complex Step 2: Electrophilic Attack sec_butylbenzene sec-Butylbenzene sec_butylbenzene->sigma_complex Step 2: Electrophilic Attack product This compound sigma_complex->product Step 3: Deprotonation (-H⁺)

Mechanism of Electrophilic Nitration.
Detailed Experimental Protocol for Synthesis and Purification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • sec-Butylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C. Causality Note: This exothermic step generates the nitronium ion. Slow addition and cooling are critical to prevent overheating and uncontrolled side reactions.

  • Nitration: Add sec-butylbenzene to the dropping funnel and add it dropwise to the nitrating mixture over 30-60 minutes. Ensure the reaction temperature is maintained between 0-5 °C to minimize the formation of dinitro byproducts and control regioselectivity.[1]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice. This quenches the reaction and helps precipitate the organic product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Neutralization: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to separate ortho and para isomers and other impurities.[1]

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[1]

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the nitro group, which serves as a versatile handle for subsequent chemical modifications.

Key Transformation: Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of its nitro group to a primary amine, yielding 1-sec-Butyl-2-aminobenzene.[1] This transformation is fundamental for using the compound as a building block.

Protocol for Reduction:

  • Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on Carbon (10% Pd/C).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a hydrogenation apparatus. Stir the mixture vigorously at room temperature. Causality Note: The palladium surface catalyzes the addition of hydrogen across the N-O bonds, reducing the nitro group to an amine.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 1-sec-Butyl-2-aminobenzene, which can be further purified if necessary.

Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr).[1][2] Under specific conditions, the nitro group can be displaced by strong nucleophiles. This property allows for the introduction of a wide range of substituents onto the aromatic ring.[1]

G start This compound reduction Reduction (e.g., H₂, Pd/C) start->reduction snar Nucleophilic Aromatic Substitution (SNAr) start->snar amine 1-sec-Butyl-2-aminobenzene reduction->amine further_rxns Further Functionalization (e.g., Amide formation, Diazotization) amine->further_rxns substituted Substituted Benzene Derivatives snar->substituted

Synthetic Utility Workflow.

Applications in Research and Industry

Role as a Versatile Synthetic Building Block

As highlighted, the primary application of this compound is as an intermediate in organic synthesis.[1] Its amino derivative is a precursor for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules.

Industrial Uses

In industrial settings, this compound and its derivatives are utilized in the manufacturing of:

  • Dyes and Pigments: The amino derivatives can be diazotized and coupled to form azo dyes.[1]

  • Specialty Chemicals: It serves as a starting material for various specialty chemicals.[1]

  • Fragrances: The parent compound is noted for its use as a fragrance ingredient.[3]

Potential in Drug Discovery and Development

The exploration of nitroaromatic compounds in medicinal chemistry is a growing field.[10]

  • Pharmacological Activity: Compounds containing a nitro group have been investigated for antimicrobial and anticancer activities.[1][10] Studies on various nitrobenzene derivatives have shown promising results in inhibiting tumor growth in cancer cell lines.[1]

  • Scaffold for Drug Candidates: The 1-sec-Butyl-2-aminobenzene scaffold, derived from the title compound, is a valuable starting point for building novel drug candidates. The sec-butyl group can enhance membrane permeability and metabolic stability, while the amine provides a point for diversification.

Safety and Toxicological Profile

Handling this compound requires strict adherence to safety protocols due to the known hazards of nitroaromatic compounds.

Handling and Safety Precautions
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

  • Spill Management: In case of a spill, contain it with an inert absorbent material and dispose of it as hazardous waste. Prevent entry into drains and waterways.[11][12]

Known and Inferred Toxicological Hazards

While specific toxicological data for this compound is limited[6], the hazards can be inferred from data on similar compounds like nitrobenzene.[11][12]

Hazard ClassDescriptionSource(s)
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[11][12]
Carcinogenicity Suspected of causing cancer.[11][12]
Reproductive Toxicity May damage fertility or the unborn child.[11][12]
Organ Toxicity Causes damage to organs (specifically blood) through prolonged or repeated exposure.[11][12]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[11][12]

Absorption can lead to the formation of methemoglobin, causing cyanosis, with a possible delayed onset.

Conclusion and Future Outlook

This compound is a chemical of significant utility, bridging industrial applications and advanced scientific research. Its straightforward synthesis and the versatile reactivity of its nitro group make it a valuable precursor for a wide array of more complex molecules. While its primary role has been in the synthesis of dyes and specialty chemicals, its potential in medicinal chemistry is an area ripe for further exploration. Future research will likely focus on leveraging this building block to create novel pharmaceutical scaffolds and functional materials, contingent on a thorough understanding and mitigation of its toxicological risks.

References

Methodological & Application

Application Note & Protocol: Regioselective Nitration of sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Regioselective Nitration

The nitration of alkylbenzenes is a foundational reaction in organic synthesis, serving as a critical gateway for the production of a vast array of chemical intermediates. These intermediates are pivotal in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] The introduction of a nitro group onto an aromatic ring, such as in sec-butylbenzene, not only modifies its chemical properties but also provides a versatile functional handle for subsequent transformations, most notably reduction to an amino group to form anilines.[3][4]

This application note provides a comprehensive guide to the regioselective nitration of sec-butylbenzene. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed, field-proven protocol for maximizing the desired p-nitro-sec-butylbenzene isomer, and discuss the analytical methodologies for product characterization. Our focus is on providing not just a set of instructions, but a causal understanding of the experimental choices to ensure reproducible and optimized outcomes.

Mechanistic Insights: Directing Effects and Steric Hindrance

The regioselectivity of the nitration of sec-butylbenzene is primarily governed by the principles of electrophilic aromatic substitution (EAS).[5] The sec-butyl group, being an alkyl group, is an ortho, para-director and an activating group.[6][7][8] This directive influence stems from two key electronic effects:

  • Inductive Effect: The sec-butyl group, being sp³-hybridized, is less electronegative than the sp²-hybridized carbons of the benzene ring. This results in the donation of electron density to the ring through the sigma bond, thereby activating it towards electrophilic attack.[8][9]

  • Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring with the π-system of the benzene ring further donates electron density, particularly to the ortho and para positions.[10]

These electronic effects stabilize the carbocation intermediates (arenium ions or σ-complexes) formed during the attack of the electrophile, the nitronium ion (NO₂⁺).[11][12] The resonance structures for ortho and para attack allow for the positive charge to be delocalized onto the carbon bearing the sec-butyl group, a tertiary carbocation center, which is significantly more stable.[8][13] In contrast, meta attack does not afford this level of stabilization.[6][13]

However, the regioselectivity is not solely dictated by electronics. The steric bulk of the sec-butyl group plays a crucial role in disfavoring substitution at the ortho positions.[10][14] The approach of the nitronium ion to the positions adjacent to the bulky sec-butyl group is sterically hindered, leading to a significant preference for substitution at the less hindered para position.[10][15]

Diagram 1: Electrophilic Aromatic Substitution Mechanism for Nitration of sec-Butylbenzene

EAS_Mechanism cluster_step1 Step 1: Generation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack & Formation of σ-Complex cluster_step3 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus Protonation & Dehydration H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus_reac NO₂⁺ H2O H₂O sec_butylbenzene sec-Butylbenzene sigma_complex σ-Complex (Arenium Ion) (Resonance Stabilized) sec_butylbenzene->sigma_complex Attack by π-electrons sigma_complex2 σ-Complex product Nitro-sec-butylbenzene isomers (ortho, meta, para) H2SO4_regen H₂SO₄ (regenerated) sigma_complex2->product Deprotonation HSO4_minus_reac HSO₄⁻

Caption: Workflow of the nitration of sec-butylbenzene.

Experimental Protocol: Regioselective Nitration

This protocol is designed to favor the formation of p-nitro-sec-butylbenzene. The key to achieving high regioselectivity is careful control of the reaction temperature.

Materials and Reagents
  • sec-Butylbenzene (≥98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup

Procedure
  • Preparation of the Nitrating Mixture: In a 100 mL beaker or flask placed in an ice-water bath, slowly and carefully add 25 mL of concentrated sulfuric acid.[2] While stirring, slowly add 20 mL of concentrated nitric acid to the sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the formation of the electrophile, the nitronium ion (NO₂⁺).[3][16] This mixture should be kept cold (0-5 °C). The exothermicity of this mixing process necessitates slow addition and efficient cooling.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 20 g of sec-butylbenzene. Begin stirring and cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred sec-butylbenzene. Maintain the internal reaction temperature between 0-10 °C throughout the addition.[17][18] Lower temperatures generally favor para-substitution by increasing the selectivity of the reaction, as the activation energy for ortho-substitution is slightly higher due to steric hindrance.

  • Reaction Progression: After the addition is complete (approximately 30-45 minutes), allow the reaction to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Quenching and Work-up:

    • Carefully pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with stirring. This quenches the reaction and dilutes the acids.

    • Transfer the mixture to a separatory funnel. The organic layer, containing the nitrated products, should be separated.[19]

    • Extract the aqueous layer with two 30 mL portions of dichloromethane to recover any dissolved product.

    • Combine all organic layers.

    • Wash the combined organic layers sequentially with 50 mL of cold water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize residual acid, be cautious of gas evolution), and finally with 50 mL of brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification and Analysis: The resulting crude product will be a mixture of isomers. Purification can be achieved by fractional distillation under reduced pressure or by column chromatography. The identity and ratio of the isomers should be determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21]

Diagram 2: Isomeric Products of sec-Butylbenzene Nitration

Isomer_Products cluster_products Nitration Products sec_butylbenzene sec-Butylbenzene ortho o-nitro-sec-butylbenzene (Minor) sec_butylbenzene->ortho ortho-attack (Sterically Hindered) meta m-nitro-sec-butylbenzene (Trace) sec_butylbenzene->meta meta-attack (Electronically Disfavored) para p-nitro-sec-butylbenzene (Major) sec_butylbenzene->para para-attack (Sterically & Electronically Favored)

Caption: Expected product distribution from nitration.

Data Presentation: Expected Isomer Distribution

The distribution of isomers in the nitration of alkylbenzenes is highly dependent on the steric bulk of the alkyl group.[14] As the size of the alkyl substituent increases, the proportion of the para isomer increases at the expense of the ortho isomer due to steric hindrance.[2]

AlkylbenzeneAlkyl GroupOrtho (%)Meta (%)Para (%)Relative Rate (vs. Benzene)
Toluene-CH₃~58~5~37~25
Ethylbenzene-CH₂CH₃~45~5~50~20 (Est.)
Isopropylbenzene-CH(CH₃)₂~30~8~62~18 (Est.)
sec-Butylbenzene-CH(CH₃)CH₂CH₃~25~8~67~17 (Est.)
tert-Butylbenzene-C(CH₃)₃~16~8~7515.7

Note: The exact ratios can vary with reaction conditions such as temperature and the specific nitrating agent used. Data is compiled from various sources for illustrative purposes.[2][10]

Conclusion and Further Applications

The regioselective nitration of sec-butylbenzene to yield predominantly the para isomer is a readily achievable transformation with careful control of reaction parameters, particularly temperature. The principles of electrophilic aromatic substitution, governed by the interplay of electronic directing effects and steric hindrance, provide a clear rationale for the observed product distribution. The resulting p-nitro-sec-butylbenzene is a valuable intermediate, readily converted to p-sec-butylaniline, a precursor for various fine chemicals and pharmacologically active molecules. The protocol described herein offers a robust and scalable method for the synthesis of this important compound.

References

Application Note: Laboratory-Scale Synthesis of 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-step experimental protocol for the laboratory-scale synthesis of 1-sec-Butyl-2-nitrobenzene. The synthesis commences with a Friedel-Crafts alkylation of benzene with sec-butanol to yield the intermediate, sec-butylbenzene. This intermediate is subsequently subjected to a regioselective nitration using a mixed acid system to afford the target compound. This guide offers detailed methodologies for both synthetic steps, purification procedures, and analytical characterization, designed for researchers, scientists, and professionals in drug development.

Introduction and Rationale

Substituted nitroaromatics are pivotal building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and specialty materials. This compound, with its specific substitution pattern, presents a valuable intermediate for the synthesis of more complex molecules. The sec-butyl group offers a moderate steric hindrance that can influence the regioselectivity of subsequent reactions, while the nitro group is a versatile functional handle that can be readily transformed into amines, azides, and other functionalities.

The synthetic strategy detailed herein follows a logical and well-established pathway. A direct Friedel-Crafts alkylation of nitrobenzene is not feasible due to the strong deactivating nature of the nitro group, which renders the aromatic ring insufficiently nucleophilic for the electrophilic substitution.[1] Therefore, a two-step approach is employed:

  • Friedel-Crafts Alkylation: Benzene is first alkylated with sec-butanol in the presence of a strong Lewis acid catalyst, aluminum chloride, to form sec-butylbenzene.

  • Electrophilic Aromatic Nitration: The resulting sec-butylbenzene, an activated aromatic ring, is then nitrated using a carefully controlled mixture of nitric and sulfuric acids. The sec-butyl group is an ortho-, para-director, leading to a mixture of isomers that require subsequent purification.

This application note provides a robust and reproducible protocol for this synthesis, with an emphasis on safety, efficiency, and product characterization.

Experimental Workflow Overview

The overall synthetic pathway is illustrated in the following workflow diagram.

Synthesis_Workflow Benzene Benzene secButylbenzene sec-Butylbenzene Benzene->secButylbenzene Step 1: Friedel-Crafts Alkylation secButanol sec-Butanol secButanol->secButylbenzene AlCl3 AlCl₃ (catalyst) AlCl3->secButylbenzene IsomerMix Mixture of o- and p- isomers secButylbenzene->IsomerMix Step 2: Nitration NitratingMix HNO₃ / H₂SO₄ NitratingMix->IsomerMix Purification Column Chromatography IsomerMix->Purification FinalProduct This compound Purification->FinalProduct ParaIsomer 1-sec-Butyl-4-nitrobenzene (by-product) Purification->ParaIsomer

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Benzene to sec-Butylbenzene

3.1.1. Materials and Reagents

Reagent/MaterialGradeSupplierQuantity
BenzeneAnhydrous, ≥99.8%Sigma-Aldrich100 mL (1.12 mol)
sec-Butanol≥99.5%Sigma-Aldrich50 mL (0.54 mol)
Aluminum chloride (AlCl₃)Anhydrous, powderSigma-Aldrich40 g (0.30 mol)
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific200 mL
Hydrochloric acid (HCl)2 M aqueousVWR150 mL
Saturated sodium bicarbonateLaboratory prepared-100 mL
BrineLaboratory prepared-100 mL
Anhydrous magnesium sulfateLaboratory gradeAcros Organics~20 g

3.1.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

3.1.3. Protocol

  • Reaction Setup: Assemble the 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride catalyst. The entire apparatus should be under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add anhydrous benzene (100 mL) and anhydrous aluminum chloride (40 g). Cool the mixture in an ice bath with stirring.

  • Addition of sec-Butanol: Slowly add sec-butanol (50 mL) from the dropping funnel to the stirred mixture over a period of 60-90 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for an additional 2 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over 200 g of crushed ice in a large beaker. This should be done in a fume hood as HCl gas will be evolved. Transfer the mixture to a 500 mL separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 2 M HCl (2 x 75 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (dichloromethane and any unreacted benzene) by rotary evaporation.

  • Purification: The crude sec-butylbenzene can be purified by vacuum distillation. Collect the fraction boiling at 173-175 °C.

Step 2: Nitration of sec-Butylbenzene

3.2.1. Materials and Reagents

Reagent/MaterialGradeSupplierQuantity
sec-ButylbenzeneFrom Step 1-20 g (0.15 mol)
Nitric acid (HNO₃)Concentrated (70%)Sigma-Aldrich15 mL
Sulfuric acid (H₂SO₄)Concentrated (98%)Sigma-Aldrich20 mL
Dichloromethane (DCM)ACS gradeFisher Scientific150 mL
Deionized water--200 mL
Saturated sodium bicarbonateLaboratory prepared-100 mL
BrineLaboratory prepared-100 mL
Anhydrous sodium sulfateLaboratory gradeAcros Organics~15 g
Silica gel60 Å, 230-400 meshSigma-AldrichAs needed
Hexane/Ethyl acetateHPLC gradeFisher ScientificAs needed

3.2.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice/salt bath

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

3.2.3. Protocol

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid (20 mL) to concentrated nitric acid (15 mL) while cooling in an ice bath. This mixture should be prepared fresh before use.

  • Reaction Setup: Place sec-butylbenzene (20 g) in the 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Cool the flask in an ice/salt bath to 0-5 °C.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the stirred sec-butylbenzene over a period of 30-45 minutes. Carefully monitor the internal temperature and maintain it between 0-5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Work-up: Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield a mixture of nitro-isomers as a yellow oil.

  • Purification: The ortho and para isomers can be separated by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is typically effective. The fractions should be monitored by thin-layer chromatography (TLC). The desired this compound is the more polar isomer and will elute after the para isomer.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

4.1. Spectroscopic Data

TechniqueExpected Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with the proton ortho to the nitro group being the most deshielded. The sec-butyl group will exhibit a multiplet for the methine proton, a multiplet for the methylene protons, and two distinct signals (a triplet and a doublet) for the methyl groups.
¹³C NMR The carbon NMR will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly downfield. The four carbons of the sec-butyl group will also be visible in the aliphatic region.
IR The infrared spectrum will display strong characteristic absorption bands for the nitro group, typically around 1525 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch). Aromatic C-H stretching and bending vibrations will also be present.
MS (EI) The mass spectrum will show the molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns may include the loss of the nitro group and fragmentation of the sec-butyl chain.

4.2. Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
AppearancePale yellow to orange-brown liquid
Boiling PointNot readily available, likely >200 °C

Expertise and Experience: Causality and Self-Validation

Causality Behind Experimental Choices:

  • Two-Step Synthesis: As previously mentioned, the deactivating nature of the nitro group necessitates the alkylation of benzene prior to nitration. The sec-butyl group, being an electron-donating group, activates the ring towards electrophilic aromatic substitution, making the subsequent nitration feasible.

  • Catalyst Choice: Anhydrous aluminum chloride is a potent Lewis acid that effectively generates the sec-butyl carbocation from sec-butanol for the Friedel-Crafts alkylation.[2] It is crucial to use the anhydrous form as any moisture will hydrolyze the catalyst, rendering it inactive.

  • Temperature Control in Nitration: The nitration of an activated ring like sec-butylbenzene is a highly exothermic reaction. Maintaining a low temperature (0-5 °C) is critical to prevent over-nitration (dinitration) and to control the regioselectivity. Higher temperatures can lead to the formation of unwanted byproducts and pose a safety hazard.

  • Purification Strategy: The formation of both ortho and para isomers is a common outcome in the nitration of alkylbenzenes. The difference in polarity between these isomers allows for their separation by column chromatography. The ortho isomer is generally more polar due to intramolecular interactions, leading to a stronger interaction with the silica gel stationary phase.

Self-Validating System:

This protocol is designed to be self-validating through in-process checks and final product characterization.

  • TLC Monitoring: During the column chromatography purification, TLC analysis of the collected fractions is essential to track the separation of the ortho and para isomers. This allows for the pooling of pure fractions of the desired product.

  • Spectroscopic Confirmation: The comprehensive characterization of the final product by NMR, IR, and MS provides a robust confirmation of its identity and purity. The obtained spectra should be compared with literature data or reference spectra to ensure the correct product has been synthesized. Any significant deviations may indicate the presence of impurities or an incorrect structure.

Safety and Hazard Management

Hazardous Reagents:

  • Benzene: Highly flammable, carcinogenic, and toxic. All handling must be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrating Mixture (Concentrated HNO₃ and H₂SO₄): Extremely corrosive and a strong oxidizing agent. Can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. Always add acid to water, not the other way around.[3][4][5]

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a fume hood.

Safety Procedures:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all reactions in a certified chemical fume hood.

  • Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

  • Be aware of the exothermic nature of the reactions and have cooling baths prepared in advance.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Note: High-Purity Isolation of 1-sec-Butyl-2-nitrobenzene via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-sec-Butyl-2-nitrobenzene from a synthetic reaction mixture using automated flash column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and efficient separation technique. This guide details the rationale behind the selection of the stationary and mobile phases, a step-by-step purification protocol, and methods for fraction analysis to achieve high purity of the target compound.

Introduction

This compound is an important chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] The purity of this precursor is critical for the successful outcome of subsequent reactions and the quality of the final product. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2][3] This application note outlines a systematic approach to the purification of this compound using silica gel column chromatography with a gradient elution of hexane and ethyl acetate.

The choice of silica gel as the stationary phase is predicated on its polar nature, which allows for effective separation of compounds with varying polarities.[2][4] this compound, possessing both a nonpolar sec-butyl group and a polar nitro group, exhibits moderate polarity, making it an ideal candidate for purification on silica gel. The mobile phase, a mixture of nonpolar hexane and more polar ethyl acetate, allows for the fine-tuning of the eluting strength to achieve optimal separation from both less polar and more polar impurities.

Materials and Reagents

Material/Reagent Grade Supplier Notes
This compound (crude)Synthesis GradeN/AAssumed to be from a prior synthesis
Silica Gel230-400 meshStandard SupplierFor flash column chromatography
n-HexaneHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
DichloromethaneACS GradeStandard SupplierFor sample loading
TLC PlatesSilica Gel 60 F254Standard SupplierFor reaction monitoring and fraction analysis
Glass WoolStandard Supplier
SandSea Sand, WashedStandard Supplier

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Post-Purification TLC_analysis 1. Preliminary TLC Analysis Column_prep 2. Column Packing TLC_analysis->Column_prep Determine mobile phase Sample_prep 3. Sample Preparation Column_prep->Sample_prep Sample_loading 4. Sample Loading Sample_prep->Sample_loading Elution 5. Gradient Elution Sample_loading->Elution Start gradient Fraction_collection 6. Fraction Collection Elution->Fraction_collection Fraction_analysis 7. Fraction Analysis (TLC) Fraction_collection->Fraction_analysis Monitor fractions Pooling 8. Pooling of Pure Fractions Fraction_analysis->Pooling Solvent_removal 9. Solvent Removal Pooling->Solvent_removal Purity_assessment 10. Final Purity Assessment Solvent_removal->Purity_assessment

Caption: Workflow for the purification of this compound.

Detailed Protocol

Preliminary Thin-Layer Chromatography (TLC) Analysis

Rationale: Before performing column chromatography, it is essential to determine an appropriate mobile phase composition using TLC. The ideal solvent system should provide a good separation of the target compound from its impurities, with the target compound having a retention factor (Rf) of approximately 0.25-0.35.

Procedure:

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).

  • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • Spot the crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm). Nitroaromatic compounds are typically UV-active and will appear as dark spots.[5]

  • Calculate the Rf value for the target compound in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that gives an Rf value in the optimal range for the target compound and shows good separation from impurities. For this compound, a starting point of 90:10 hexane/ethyl acetate is recommended for initial TLC trials.

Column Preparation

Rationale: Proper packing of the column is crucial for achieving good separation. A well-packed column ensures a uniform flow of the mobile phase and prevents band broadening.

Procedure:

  • Select a glass column of appropriate size. For purification of 1-2 grams of crude material, a column with a diameter of 4-5 cm is suitable.

  • Place a small plug of glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the glass wool.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry.

Sample Loading

Rationale: The sample should be loaded onto the column in a concentrated band to ensure sharp separation.

Procedure:

  • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of dichloromethane (1-2 mL).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the dissolved sample.

  • Remove the solvent under reduced pressure (rotary evaporator) to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

Gradient Elution and Fraction Collection

Rationale: Gradient elution, where the polarity of the mobile phase is gradually increased, is an effective technique for separating compounds with a range of polarities.[6][7] This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.

Procedure:

  • Begin the elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • Step 1: 2 column volumes of 95:5 hexane/ethyl acetate.

    • Step 2: 2 column volumes of 90:10 hexane/ethyl acetate.

    • Step 3: 2 column volumes of 85:15 hexane/ethyl acetate.

    • Step 4: 2 column volumes of 80:20 hexane/ethyl acetate.

  • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

Fraction Analysis

Rationale: TLC is used to analyze the collected fractions to identify which ones contain the pure target compound.

Procedure:

  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate using the same solvent system that provided good separation in the preliminary analysis.

  • Visualize the spots under a UV lamp.

  • Identify the fractions that contain only the spot corresponding to the pure this compound.

Pooling and Solvent Removal

Procedure:

  • Combine the fractions identified as containing the pure product into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Key Parameters Summary

Parameter Value/Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (Gradient)
Initial Mobile Phase 95:5 Hexane/Ethyl Acetate
Final Mobile Phase 80:20 Hexane/Ethyl Acetate (or higher if needed)
Recommended TLC Rf 0.25 - 0.35
Visualization UV light (254 nm)

Troubleshooting

Problem Possible Cause Solution
Poor Separation - Improperly packed column- Incorrect mobile phase polarity- Repack the column carefully to avoid air bubbles.- Optimize the mobile phase using TLC. If Rf is too high, decrease polarity; if too low, increase polarity.
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the percentage of ethyl acetate in the mobile phase.
Compound Does Not Elute Mobile phase is not polar enough.Increase the percentage of ethyl acetate in the mobile phase.
Band Broadening - Column overloaded- Sample loaded in too much solvent- Use a larger column or reduce the amount of sample.- Load the sample in a minimal amount of solvent or as a dry load.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following the systematic approach of preliminary TLC analysis, proper column packing, gradient elution, and careful fraction analysis, researchers can achieve high purity of the target compound, which is essential for subsequent synthetic applications.

References

Application Note: Spectroscopic Characterization of 1-sec-Butyl-2-nitrobenzene using NMR and FT-IR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the characterization of 1-sec-butyl-2-nitrobenzene using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust analytical methods for structural elucidation and quality control of substituted nitroaromatic compounds. This document outlines the theoretical basis for the spectroscopic behavior of the target molecule, provides comprehensive, step-by-step protocols for sample preparation and data acquisition, and offers a thorough interpretation of the resulting spectra.

Introduction and Scientific Context

This compound (Figure 1) is a substituted aromatic nitro compound with the chemical formula C₁₀H₁₃NO₂.[1][2][3] Such molecules are valuable intermediates in organic synthesis, often serving as precursors for the corresponding anilines through the reduction of the nitro group.[4] These anilines are, in turn, key building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

The precise structural characterization of these intermediates is critical to ensure the identity, purity, and ultimately the successful outcome of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure. ¹H and ¹³C NMR spectroscopy reveal the connectivity of hydrogen and carbon atoms, respectively, while FT-IR spectroscopy identifies the functional groups present in the molecule.

This guide provides a comprehensive framework for the reliable and reproducible spectroscopic characterization of this compound, emphasizing the causal relationship between molecular structure and spectral features.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Spectroscopic Principles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a chemical shift (δ) that provides information about its electronic environment. Spin-spin coupling between neighboring nuclei leads to the splitting of NMR signals, which reveals information about the connectivity of atoms.

For this compound, we expect to observe distinct signals for the aromatic protons and the protons of the sec-butyl group in the ¹H NMR spectrum. The electron-withdrawing nature of the nitro group will deshield the aromatic protons, causing them to appear at a higher chemical shift (downfield) compared to benzene.[5] In the ¹³C NMR spectrum, separate signals are expected for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The frequencies of absorbed radiation correspond to the vibrational frequencies of specific functional groups.

For this compound, the key functional groups that will give rise to characteristic absorption bands are the nitro group (NO₂) and the aromatic ring (C=C and C-H bonds), as well as the alkyl C-H bonds of the sec-butyl group. The strong electron-withdrawing effect of the nitro group influences the vibrational frequencies of the aromatic ring.

Experimental Protocols

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound and NMR solvents.

  • Ventilation: All sample preparation should be conducted in a well-ventilated fume hood.

  • Material Properties: this compound is an orange to brown clear liquid.[3] While specific hazard information for this compound is limited, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact. Nitroaromatic compounds, in general, can be toxic.

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol is recommended for obtaining high-resolution spectra of this compound.

G cluster_prep NMR Sample Preparation A Weigh 10-20 mg of This compound into a clean, dry vial. B Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. A->B C Gently swirl the vial to ensure complete dissolution. B->C D Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean 5 mm NMR tube. C->D E Cap the NMR tube securely. D->E F Wipe the outside of the NMR tube clean before inserting into the spectrometer. E->F

Caption: Workflow for NMR sample preparation.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak for referencing. Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm.

  • Filtration: Filtering the sample through glass wool removes any particulate matter, which can degrade the magnetic field homogeneity and lead to broadened spectral lines.

FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)

Given that this compound is a liquid, Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining its FT-IR spectrum, requiring minimal sample preparation.[6]

G cluster_prep FT-IR (ATR) Sample Preparation A Ensure the ATR crystal (e.g., diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and dry. B Acquire a background spectrum of the clean, empty ATR crystal. A->B C Place a single drop of This compound onto the ATR crystal, ensuring complete coverage. B->C D Acquire the sample spectrum. C->D E Clean the ATR crystal thoroughly after analysis. D->E

Caption: Workflow for FT-IR (ATR) analysis.

Causality Behind Experimental Choices:

  • ATR Technique: This technique is ideal for liquid samples as it provides high-quality spectra with no need for sample dilution or the use of salt plates, which can be fragile and susceptible to moisture.[7]

  • Background Spectrum: Collecting a background spectrum is crucial to subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum, ensuring that the final spectrum only represents the sample.

Spectral Data and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons and the nine protons of the sec-butyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.3Multiplet4HAromatic protons (Ar-H)
~ 3.4Sextet1HMethine proton (-CH-)
~ 1.7Multiplet2HMethylene protons (-CH₂-)
~ 1.3Doublet3HMethyl protons (-CH₃, adjacent to CH)
~ 0.9Triplet3HMethyl protons (-CH₃, terminal)

Interpretation:

  • Aromatic Region (δ ~ 7.8 - 7.3 ppm): The four protons on the benzene ring are chemically non-equivalent and will exhibit complex splitting patterns due to ortho- and meta-couplings. The electron-withdrawing nitro group will cause these protons to resonate at a relatively high chemical shift.

  • sec-Butyl Group:

    • The methine proton (CH) is adjacent to the aromatic ring and a methylene group, leading to a complex splitting pattern, likely a sextet or multiplet, around 3.4 ppm.

    • The methylene protons (CH₂) are diastereotopic and will likely appear as a multiplet around 1.7 ppm.

    • The doublet at ~1.3 ppm corresponds to the methyl group attached to the methine carbon, split by the single methine proton.

    • The triplet at ~0.9 ppm is characteristic of the terminal methyl group, split by the adjacent two methylene protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 149C-NO₂
~ 138C-CH(sec-butyl)
~ 132 - 124Aromatic CH carbons
~ 35Methine carbon (-CH-)
~ 29Methylene carbon (-CH₂-)
~ 22Methyl carbon (-CH₃, adjacent to CH)
~ 12Methyl carbon (-CH₃, terminal)

Interpretation:

  • Aromatic Carbons: The carbon atom attached to the nitro group (ipso-carbon) is expected to be the most downfield of the aromatic signals. The carbon bearing the sec-butyl group will also be significantly downfield. The remaining four aromatic CH carbons will appear in the typical aromatic region of ~124-132 ppm.

  • Alkyl Carbons: The chemical shifts of the sec-butyl carbons are in the expected upfield region for sp³ hybridized carbons.

FT-IR Spectrum

The FT-IR spectrum provides confirmation of the key functional groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2850StrongAlkyl C-H stretch
~ 1525StrongAsymmetric NO₂ stretch
~ 1350StrongSymmetric NO₂ stretch
~ 1600, 1475Medium-WeakAromatic C=C stretch
~ 750StrongOrtho-disubstituted benzene C-H bend (out-of-plane)

Interpretation:

  • Nitro Group: The most characteristic peaks in the spectrum will be the strong absorptions corresponding to the asymmetric (~1525 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the NO₂ group.

  • Aromatic Ring: The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1475 cm⁻¹ region. The strong absorption around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.

  • Alkyl Group: The strong C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of the sec-butyl group.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The protocols and spectral interpretations detailed in this application note offer a reliable methodology for the structural verification and quality assessment of this important synthetic intermediate. The concordance between the predicted spectral data and the known structural features demonstrates the power of these techniques in modern chemical research and development.

References

using 1-sec-Butyl-2-nitrobenzene in nucleophilic aromatic substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing 1-sec-Butyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating Aromatic Reactivity

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings. In contrast to the more familiar electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system, leading to the displacement of a suitable leaving group.[1][2][3] The reaction is contingent on two primary factors: the presence of a good leaving group and, crucially, the activation of the aromatic ring by potent electron-withdrawing groups (EWGs).[2]

This guide focuses on the unique reactivity of this compound in SNAr reactions. The nitro group (—NO₂), one of the most powerful EWGs, profoundly activates the benzene ring towards nucleophilic attack.[2][4] Its position makes the ring highly electrophilic, particularly at the ortho and para positions. This document will explore the mechanistic intricacies, steric and electronic influences of the substituents, provide detailed experimental protocols, and discuss the synthetic utility of this versatile substrate.

Core Mechanistic Principles: The Addition-Elimination Pathway

The SNAr reaction does not proceed through a concerted Sₙ2-type displacement, which is sterically impossible at an sp²-hybridized carbon, nor an Sₙ1-type reaction, which would require the formation of a highly unstable aryl cation.[2] Instead, it follows a well-established two-step addition-elimination mechanism.[5]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[5] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group departs with its pair of electrons.

The stability of the Meisenheimer complex is paramount to the reaction's success. The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the electron-withdrawing nitro group, which provides significant stabilization.[2][6]

The Unique Case of this compound

In this compound, the substituents introduce a fascinating interplay of electronic and steric effects:

  • Electronic Activation: The nitro group at the C2 position is the primary activating force. As a powerful electron-withdrawing group, it renders the benzene ring electrophilic and susceptible to nucleophilic attack.[4]

  • The Leaving Group: While halogens are classic leaving groups in SNAr reactions, the nitro group itself can be displaced by certain nucleophiles under specific conditions.[4] Alternatively, the nitro group can activate an adjacent position for a substitution reaction.

  • Steric Hindrance: The ortho-positioned sec-butyl group is sterically demanding. This bulkiness can hinder the approach of the nucleophile to the C1 and C2 positions, potentially influencing the reaction rate and regioselectivity compared to less substituted nitroaromatics.[1][7] This steric factor is a critical consideration in experimental design.

Visualization of the SNAr Mechanism

The following diagram illustrates the generalized mechanism for an SNAr reaction on a 1-substituted-2-nitrobenzene derivative, highlighting the formation and stabilization of the Meisenheimer complex.

Caption: General SNAr mechanism on a this compound analog.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for conducting SNAr reactions using this compound with common nucleophiles. Researchers should perform initial small-scale trials to optimize conditions for their specific nucleophile.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

This procedure details the synthesis of 1-(sec-butyl)-2-(piperidin-1-yl)benzene, where the nitro group is displaced by piperidine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Piperidine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMSO (approx. 0.2 M concentration relative to the substrate).

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates cations while leaving anions (the nucleophile) relatively free, enhancing nucleophilicity. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and piperidine (2.0-3.0 eq) to the stirring solution.

    • Rationale: K₂CO₃ acts as a base to neutralize any acidic byproducts. An excess of the amine nucleophile is used to drive the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

    • Rationale: Heating provides the necessary activation energy for the nucleophilic attack, which is the rate-determining step. TLC allows for real-time monitoring of the conversion of starting material to product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

    • Rationale: The water quench dissolves the DMSO and inorganic salts (K₂CO₃), allowing for the extraction of the organic product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

    • Rationale: Ethyl acetate is a common organic solvent immiscible with water, used to selectively dissolve and isolate the desired product. Multiple extractions ensure complete recovery.

  • Washing: Wash the combined organic layers with brine.

    • Rationale: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: MgSO₄ is a drying agent that removes trace amounts of water. The rotary evaporator efficiently removes the volatile solvent to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials, byproducts, and other impurities based on polarity.

Data Summary: Reaction Parameters

The success of an SNAr reaction is highly dependent on the reaction conditions. The following table provides a general summary of parameters for reacting this compound with various classes of nucleophiles.

Nucleophile ClassTypical NucleophileBase (if needed)SolventTemperature (°C)Expected Reactivity
Amines Piperidine, MorpholineK₂CO₃, Et₃NDMSO, DMF80 - 120Good
Alkoxides Sodium Methoxide (NaOMe)N/A (reagent is a base)THF, DMF25 - 80Moderate to Good
Thiolates Sodium ThiophenoxideN/A (reagent is a base)DMF, NMP60 - 100Good
Phenoxides Sodium PhenoxideK₂CO₃DMSO, DMF100 - 140Moderate

Note: These are generalized conditions. Optimization is recommended for each specific substrate-nucleophile pair. Reactivity is an estimate considering the steric hindrance of the sec-butyl group.

Applications in Drug Development and Materials Science

The derivatives of this compound are valuable intermediates in several fields.

  • Pharmaceutical Synthesis: The products of SNAr reactions can be further functionalized. For example, the resulting substituted anilines (after reduction of the nitro group) are common precursors in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.[4] Nitroaromatic compounds themselves have been explored for antimicrobial and anticancer activities.[4][8]

  • Specialty Chemicals: The ability to introduce various functional groups onto the benzene ring allows for the synthesis of precursors for dyes, pigments, and other specialty chemicals.[4]

Conclusion and Future Outlook

This compound serves as a compelling substrate for exploring the nuances of Nucleophilic Aromatic Substitution. The interplay between the strong electronic activation of the nitro group and the significant steric hindrance of the ortho-sec-butyl group presents both challenges and opportunities for synthetic chemists. The protocols and principles outlined in this guide provide a robust starting point for researchers aiming to leverage this reactivity. By carefully selecting nucleophiles and optimizing reaction conditions, a diverse array of substituted aromatic compounds can be accessed, paving the way for innovations in drug discovery, materials science, and beyond.

References

Application Notes and Protocols for the Synthesis of 2-sec-Butylaniline via Reduction of 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-sec-Butylaniline

Substituted anilines are foundational building blocks in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The conversion of nitroarenes to their corresponding anilines is a pivotal transformation in organic synthesis.[1] This document provides a detailed guide to the reduction of 1-sec-butyl-2-nitrobenzene to 2-sec-butylaniline, a compound of interest due to the synthetic versatility conferred by its ortho-substituted amino group. The presence of the sterically demanding sec-butyl group introduces specific challenges and considerations in the choice of reduction methodology, which will be addressed herein. We will explore the underlying reaction mechanisms, present a comparative analysis of common reduction techniques, and provide detailed, field-proven protocols to ensure successful and safe synthesis.

Understanding the Reaction Mechanism: A Six-Electron Journey

The reduction of a nitro group to an amine is a comprehensive six-electron process.[1][2] While multiple pathways can be operative depending on the chosen reagents and conditions, the most commonly accepted route, particularly for catalytic hydrogenation and many chemical reductions, is the direct hydrogenation pathway. This proceeds through a series of two-electron intermediates.[1][3]

The transformation from this compound to 2-sec-butylaniline follows these key steps:

  • Nitro to Nitroso: The initial two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-NO).

  • Nitroso to Hydroxylamine: A subsequent two-electron reduction transforms the nitroso intermediate into a hydroxylamine derivative (-NHOH). This intermediate is often the rate-determining step and can be unstable, highlighting the importance of controlled reaction conditions.[4]

  • Hydroxylamine to Aniline: The final two-electron reduction of the hydroxylamine yields the desired aniline (-NH₂).

It is noteworthy that the electronic properties of the substituent dramatically change during this transformation, from the strongly electron-withdrawing nitro group to the strongly electron-donating amino group, which has significant implications for the reactivity of the aromatic ring in subsequent synthetic steps.[2][5]

Reaction Pathway Diagram

Reduction of this compound Start This compound Intermediate1 2-sec-Butylnitrosobenzene Start->Intermediate1 + 2e⁻, + 2H⁺ Intermediate2 N-(2-sec-Butylphenyl)hydroxylamine Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ End 2-sec-Butylaniline Intermediate2->End + 2e⁻, + 2H⁺

Caption: Stepwise reduction of this compound.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as substrate compatibility with other functional groups, cost, scalability, and safety. Below is a comparison of two highly effective methods for the synthesis of 2-sec-butylaniline.

FeatureCatalytic Hydrogenation (H₂/Pd/C)Chemical Reduction (Fe/NH₄Cl)
Efficiency High, often quantitative conversion.Generally high yields, but may require optimization.
Chemoselectivity Can reduce other functional groups (e.g., alkenes, alkynes, some carbonyls).Highly chemoselective for the nitro group.[1]
Work-up Simple filtration to remove the catalyst.Requires filtration of iron salts and often an extraction.
Safety Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts.[6]The reaction can be vigorous initially and requires careful temperature control.[1]
Scalability Well-suited for large-scale industrial processes.[7]Can be cumbersome on a very large scale due to solid waste.
Cost The initial cost of the precious metal catalyst can be high, but it is often recyclable.Reagents are generally inexpensive.

Experimental Protocols

General Laboratory Safety Precautions: The reduction of nitro compounds is a highly exothermic process.[8] Appropriate safety measures, including conducting the reaction in a well-ventilated fume hood, wearing personal protective equipment (lab coat, safety glasses, and gloves), and having an ice bath readily available for temperature control, are mandatory. All chemical waste should be disposed of according to institutional and local regulations.[6][9]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is prized for its high efficiency and clean reaction profile.[10] It is particularly suitable for substrates that lack other easily reducible functional groups.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Inert Atmosphere: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen gas from a balloon. For larger-scale reactions, a dedicated hydrogenation apparatus should be used.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with the reaction solvent (ethanol or ethyl acetate).

  • Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude 2-sec-butylaniline. The product can be purified further by column chromatography or distillation if necessary.

Experimental Workflow: Catalytic Hydrogenation

Catalytic Hydrogenation Workflow Setup Dissolve Substrate in Solvent Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Catalyst Add Pd/C Catalyst Inert->Catalyst Hydrogenate Introduce H₂ Atmosphere & Stir Catalyst->Hydrogenate Monitor Monitor by TLC/LC-MS Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Workup Purge with N₂/Ar Monitor->Workup Complete Filter Filter through Celite® Workup->Filter Isolate Concentrate Filtrate Filter->Isolate Product 2-sec-Butylaniline Isolate->Product

Caption: Workflow for the catalytic hydrogenation of this compound.

Protocol 2: Chemical Reduction using Iron Powder and Ammonium Chloride

This classic and robust method is highly reliable and offers excellent chemoselectivity, making it a valuable alternative to catalytic hydrogenation, especially when other reducible functional groups are present.[1]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite® or a similar filter aid

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the this compound (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

  • Reagent Addition: To this mixture, add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq).[1]

  • Heating: Heat the reaction mixture to reflux. The reaction is often vigorous at the beginning, so initial heating should be gentle.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[1]

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-sec-butylaniline. Further purification can be achieved by column chromatography if needed.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Reaction (Catalytic Hydrogenation) Inactive catalyst, insufficient hydrogen pressure, poor stirring.Use fresh catalyst, ensure the system is properly sealed, and increase stirring speed.
Incomplete Reaction (Fe/NH₄Cl) Insufficient iron powder or deactivation of the iron surface.Add more iron powder. Sonication can sometimes help activate the iron.
Formation of Azo/Azoxy Byproducts This can occur with some metal hydride reducing agents.Avoid using strong hydride reagents like LiAlH₄ for the reduction of nitroarenes to anilines.[10][11]
Difficult Filtration of Iron Sludge Fine iron particles forming a dense cake.Use a thicker pad of Celite®. Diluting the mixture with more solvent before filtration can also help.

Conclusion

The reduction of this compound to 2-sec-butylaniline is a robust and accessible transformation. Both catalytic hydrogenation and chemical reduction with iron are effective methods. The choice between them should be guided by the specific requirements of the synthesis, including the presence of other functional groups, scale, and available equipment. By following the detailed protocols and safety guidelines presented in these application notes, researchers can confidently and safely synthesize this valuable aniline intermediate for applications in drug discovery and materials science.

References

Application Note: A Robust HPLC Method for the Analysis of 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and reliable quantification of 1-sec-Butyl-2-nitrobenzene. This compound is a significant intermediate in organic synthesis and its monitoring is crucial for process control and quality assurance in the chemical and pharmaceutical industries. The described method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, ensuring high resolution, sensitivity, and reproducibility. This protocol is designed for researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction

This compound (C₁₀H₁₃NO₂) is an aromatic nitro compound that serves as a key building block in the synthesis of various more complex molecules.[1] The presence and purity of this intermediate can significantly impact the yield and quality of the final product. Therefore, a robust and reliable analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely accepted technique for the analysis of nitroaromatic compounds due to its high resolving power and sensitivity.[2] This application note presents a detailed protocol for the HPLC analysis of this compound, developed to provide a straightforward and efficient method for routine analysis.

The choice of a reversed-phase chromatographic mode is based on the non-polar nature of this compound.[3] A C18 column is selected for its hydrophobicity, which provides excellent retention and separation of non-polar analytes.[4] The mobile phase, consisting of a mixture of methanol and water, allows for the effective elution of the analyte from the column. UV detection is employed, as aromatic nitro compounds exhibit strong absorbance in the ultraviolet region.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade methanol and water are required.

  • Standards: A certified reference standard of this compound (purity ≥98%) should be used.[5]

  • Sample Filters: 0.45 µm syringe filters (PTFE or other compatible material) are necessary for sample clarification.[6]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Justification of Parameters:

  • Mobile Phase Composition: A 70:30 (v/v) mixture of methanol and water provides a good balance between analyte retention and elution time. The higher proportion of the organic modifier (methanol) is necessary to elute the non-polar this compound in a reasonable time with good peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard condition for a 4.6 mm internal diameter column, offering a good compromise between analysis time and separation efficiency.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

  • Detection Wavelength: A wavelength of 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds and has been noted for assessing the purity of this compound.[1]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (Methanol:Water, 70:30, v/v) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix. The following is a general protocol for a solid sample.

  • Extraction: Accurately weigh a known amount of the homogenized sample containing this compound into a suitable container. Add a measured volume of methanol to extract the analyte. The sample-to-solvent ratio should be optimized based on the expected concentration of the analyte.

  • Sonication: Sonicate the sample mixture for 15-20 minutes to ensure efficient extraction.

  • Centrifugation/Filtration: Centrifuge the extract to pellet any solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.

  • Sample Analysis: Inject 10 µL of the prepared sample solution.

  • Data Analysis: Record the peak area of this compound for both standards and samples. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) %RSD ≤ 2.0 (for 6 reps)

Visual Workflow

The following diagram illustrates the overall analytical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Inject_Standards Inject Standards Working_Standards->Inject_Standards Sample_Weighing Weigh Sample Extraction Extract with Methanol Sample_Weighing->Extraction Filter Filter Extract Extraction->Filter Inject_Sample Inject Sample Filter->Inject_Sample Equilibrate Equilibrate System Equilibrate->Inject_Standards Inject_Standards->Inject_Sample Data_Acquisition Data Acquisition Inject_Sample->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Sample Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, utilizing common instrumentation and reagents, making it easily adaptable for routine use in quality control and research laboratories. The established chromatographic conditions ensure good resolution and peak shape, leading to accurate and precise results.

References

Synthesis of Azo Dyes from 1-sec-Butyl-2-nitrobenzene: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of azo dyes, utilizing 1-sec-Butyl-2-nitrobenzene as the starting material. The protocol details a robust two-step synthetic pathway: the initial reduction of the nitroaromatic compound to its corresponding aniline derivative, 2-sec-butylaniline, followed by diazotization and subsequent azo coupling with a suitable aromatic partner. This application note emphasizes the underlying chemical principles, provides detailed, step-by-step experimental procedures, and addresses critical safety considerations. The aim is to equip researchers with the necessary knowledge and practical guidance to successfully synthesize novel azo compounds for applications in drug development, materials science, and diagnostics.

Introduction

Azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, represent the largest and most versatile class of synthetic colorants.[1][2][3] Their extensive chromophoric system allows for a wide spectrum of colors, and their synthesis is both well-established and highly adaptable. The general synthetic route involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling agent, such as a phenol or an aniline.[4][5][6][7]

This protocol specifically addresses the synthesis of azo dyes starting from this compound. The sec-butyl group introduces steric bulk and lipophilicity, which can be advantageous in tuning the solubility, binding affinity, and other physicochemical properties of the final dye molecule. Such modifications are of particular interest in the development of targeted therapeutic agents and functional materials.

Overall Synthesis Scheme

The synthesis proceeds in two main stages, as depicted in the workflow below:

Synthesis_Workflow Start This compound Intermediate 2-sec-Butylaniline Start->Intermediate Reduction (e.g., Sn/HCl) Diazonium 2-sec-Butyldiazonium Salt Intermediate->Diazonium Diazotization (NaNO2, HCl, 0-5 °C) Final_Product Azo Dye Diazonium->Final_Product Azo Coupling Coupling_Agent Coupling Agent (e.g., Phenol, Aniline derivative) Coupling_Agent->Final_Product

Figure 1: General workflow for the synthesis of azo dyes from this compound.

PART 1: Reduction of this compound to 2-sec-Butylaniline

The initial and critical step is the reduction of the nitro group to a primary amine. While various methods exist for the reduction of nitroarenes, the use of tin metal in the presence of concentrated hydrochloric acid is a classic and effective method.

Mechanistic Insight

The reduction of a nitro group to an amine is a six-electron process. In this protocol, tin metal acts as the reducing agent, being oxidized from Sn(0) to Sn(II) and Sn(IV) states. The acidic medium is crucial for the reaction to proceed.

Experimental Protocol: Reduction

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound179.2210.0 g0.0558
Tin (Sn), granular118.7120.0 g0.168
Concentrated HCl (~37%)36.4650 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 0.0558 mol) and granular tin (20.0 g, 0.168 mol).

  • Acid Addition: Slowly and carefully add concentrated hydrochloric acid (50 mL) to the flask through the condenser in small portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle for 1-2 hours, or until the oily layer of the nitrobenzene disappears.

  • Basification: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This will precipitate tin salts as tin hydroxides.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-sec-butylaniline.

PART 2: Diazotization and Azo Coupling

The newly synthesized 2-sec-butylaniline is then converted to a diazonium salt, which is a highly reactive intermediate. This salt is immediately used in the azo coupling reaction with an electron-rich aromatic compound.

Mechanistic Insight

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid.[8][9] The resulting diazonium salt is an excellent electrophile and will readily attack an activated aromatic ring in an electrophilic aromatic substitution reaction to form the stable azo compound.[5][6][7] The stability of the diazonium salt is highly temperature-dependent, necessitating temperatures between 0-5 °C to prevent decomposition.[2]

Experimental Protocol: Diazotization and Azo Coupling

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-sec-Butylaniline149.235.0 g0.0335
Concentrated HCl (~37%)36.4610 mL-
Sodium Nitrite (NaNO₂)69.002.5 g0.0362
Coupling Agent (e.g., Phenol)94.113.2 g0.0340
Sodium Hydroxide (NaOH)40.00As needed-
Water18.02As needed-

Procedure:

  • Preparation of the Diazonium Salt:

    • In a 250 mL beaker, dissolve 2-sec-butylaniline (5.0 g, 0.0335 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL). Cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (2.5 g, 0.0362 mol) in water (10 mL).

    • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, keeping the temperature below 5 °C. Stir continuously during the addition. The formation of the diazonium salt is indicated by a slight color change.

  • Preparation of the Coupling Solution:

    • In a 500 mL beaker, dissolve the coupling agent (e.g., phenol, 3.2 g, 0.0340 mol) in a 10% aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold coupling solution. A brightly colored precipitate of the azo dye should form immediately.[10]

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the crude azo dye by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.[10]

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[10][11] The choice of solvent will depend on the specific properties of the synthesized dye.

Safety and Handling

  • This compound: While not classified as hazardous under GHS, it is prudent to handle it with care in a well-ventilated area, avoiding contact with skin and eyes.

  • Nitrobenzene and its derivatives: These compounds are generally toxic and can be absorbed through the skin.[12][13][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested.[15][16][17][18] Avoid contact with combustible materials and acids, as it can release toxic nitrogen oxide gases.

  • Concentrated Acids and Bases: These are corrosive and should be handled with extreme care in a fume hood.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry.[2] Therefore, they should be kept in solution and used immediately after preparation.

Characterization

The synthesized azo dye should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • Melting Point: To assess the purity of the crystalline product.

  • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the N=N stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Conclusion

This application note provides a detailed and practical framework for the synthesis of azo dyes from this compound. By following the outlined protocols and adhering to the safety precautions, researchers can effectively synthesize novel azo compounds with tailored properties for a variety of applications in scientific research and development. The versatility of the azo coupling reaction allows for the introduction of a wide range of functionalities, making this a powerful tool for the creation of new chemical entities.

References

The Synthetic Utility of 1-sec-Butyl-2-nitrobenzene: A Gateway to Indoles and Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone for the construction of complex molecular architectures. 1-sec-Butyl-2-nitrobenzene, a readily accessible nitroaromatic compound, serves as a versatile and pivotal intermediate in the synthesis of a variety of valuable organic molecules. Its true synthetic potential is unlocked through the transformation of its nitro group, paving the way for the creation of heterocyclic compounds and vibrant dyestuffs. This comprehensive guide provides an in-depth exploration of the applications of this compound, with a focus on detailed protocols for the synthesis of substituted indoles and azo dyes, designed for researchers, scientists, and professionals in drug development and materials science.

The primary strategic value of this compound lies in its efficient conversion to 2-sec-butylaniline. The ortho-disposed sec-butyl and amino functionalities in this key intermediate offer unique steric and electronic properties that can be exploited in subsequent transformations. The bulky sec-butyl group can influence the regioselectivity of reactions and modulate the physicochemical properties of the final products, a feature of particular interest in the design of bioactive molecules and functional materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound and its key derivative, 2-sec-butylaniline, is essential for their safe handling and successful application in synthesis.

PropertyThis compound2-sec-Butylaniline
CAS Number 19370-34-455751-54-7
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₅N
Molecular Weight 179.22 g/mol 149.23 g/mol
Appearance Orange to Brown clear liquid-
Boiling Point 126°C-
Density 1.12 g/cm³-

Core Synthetic Transformation: Reduction to 2-sec-Butylaniline

The gateway to the diverse applications of this compound is the reduction of its nitro group to a primary amine, yielding 2-sec-butylaniline. This transformation is a fundamental and highly efficient process in organic synthesis.

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-sec-Butylaniline

This protocol describes a standard and clean method for the reduction of this compound using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Palladium on carbon (typically 1-5 mol% of Pd) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-sec-butylaniline.

  • The product can be purified further by distillation or column chromatography if necessary.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.

  • Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.

  • Hydrogen Pressure: The reaction can often be carried out at atmospheric pressure (balloon) for small-scale syntheses, but higher pressures can accelerate the reaction rate.

  • Safety: Catalytic hydrogenation with palladium on carbon can be pyrophoric, especially when dry and exposed to air. The catalyst should always be handled in a wet state and filtration should be performed carefully.

Reduction_Workflow Start This compound Process1 Dissolve in Ethanol/Methanol Start->Process1 Process2 Add 10% Pd/C Catalyst Process1->Process2 Process3 Hydrogenation (H2, 1-4 atm) Process2->Process3 Process4 Reaction Monitoring (TLC/GC) Process3->Process4 Process5 Filtration to remove Pd/C Process4->Process5 Process6 Solvent Evaporation Process5->Process6 End 2-sec-Butylaniline Process6->End

Caption: Workflow for the catalytic reduction of this compound.

Application in Heterocyclic Synthesis: The Fischer Indole Synthesis

The resulting 2-sec-butylaniline is a valuable precursor for the synthesis of substituted indoles, a privileged scaffold in medicinal chemistry and natural products. The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] To utilize 2-sec-butylaniline in this reaction, it must first be converted to the corresponding hydrazine.

Step 1: Diazotization and Reduction to 2-sec-Butylphenylhydrazine

The synthesis of the required hydrazine intermediate involves a two-step sequence starting from 2-sec-butylaniline.

Protocol 2: Synthesis of 2-sec-Butylphenylhydrazine Hydrochloride

This protocol outlines the conversion of 2-sec-butylaniline to its corresponding hydrazine hydrochloride salt.

Materials:

  • 2-sec-Butylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ice

  • Beakers

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 2-sec-butylaniline (1.0 eq) in concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

Part B: Reduction to Hydrazine

  • In a separate large beaker, prepare a solution of stannous chloride dihydrate (a slight excess, e.g., 2.2 eq) in concentrated hydrochloric acid.

  • Cool the stannous chloride solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride should form.

  • Continue stirring the mixture in the ice bath for a designated period (e.g., 30-60 minutes).

  • Collect the precipitated 2-sec-butylphenylhydrazine hydrochloride by vacuum filtration.

  • Wash the solid with a small amount of cold water or a suitable organic solvent.

  • Dry the product under vacuum.

Causality of Experimental Choices:

  • Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures, hence the reaction is carried out at 0-5 °C.[3]

  • Stannous Chloride: Stannous chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines.

  • Acidic Conditions: The entire process is conducted under acidic conditions to stabilize the diazonium salt and facilitate the reduction.

Hydrazine_Synthesis Start 2-sec-Butylaniline Process1 Diazotization (NaNO2, HCl, 0-5°C) Start->Process1 Intermediate 2-sec-Butylbenzenediazonium Chloride Process1->Intermediate Process2 Reduction (SnCl2, HCl) Intermediate->Process2 End 2-sec-Butylphenylhydrazine Hydrochloride Process2->End

Caption: Synthesis of 2-sec-butylphenylhydrazine hydrochloride.

Step 2: Fischer Indole Synthesis to form 7-sec-Butyl-2-methylindole

With the 2-sec-butylphenylhydrazine in hand, the Fischer indole synthesis can be performed with a suitable ketone, such as acetone, to yield a substituted indole.

Protocol 3: Fischer Indole Synthesis of 7-sec-Butyl-2-methylindole

This protocol describes the acid-catalyzed cyclization of 2-sec-butylphenylhydrazine with acetone.

Materials:

  • 2-sec-Butylphenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Ice water

  • Sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 2-sec-butylphenylhydrazine hydrochloride (1.0 eq) and an excess of acetone.

  • Stir the mixture at room temperature for a short period to allow for the formation of the hydrazone intermediate.

  • Carefully add the acid catalyst, such as polyphosphoric acid, to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it into ice water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Acid Catalyst: Strong acids like PPA, H₂SO₄, or Lewis acids like ZnCl₂ are required to catalyze the[4][4]-sigmatropic rearrangement which is the key step in the Fischer indole synthesis.[5][6]

  • Excess Ketone: Using an excess of the ketone (acetone in this case) can help drive the initial hydrazone formation to completion.

  • Work-up: The aqueous work-up with sodium bicarbonate is necessary to neutralize the strong acid catalyst and allow for the extraction of the organic product.

Fischer_Indole_Synthesis Start 2-sec-Butylphenylhydrazine Process1 Hydrazone Formation Start->Process1 Reagent Acetone Reagent->Process1 Intermediate Acetone 2-sec-butylphenylhydrazone Process1->Intermediate Process2 Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) Intermediate->Process2 End 7-sec-Butyl-2-methylindole Process2->End

Caption: The Fischer Indole Synthesis of 7-sec-Butyl-2-methylindole.

Application in Dye Synthesis: Azo Coupling Reactions

2-sec-Butylaniline can also serve as a precursor for the synthesis of azo dyes. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings and are known for their vibrant colors.

Step 1: Diazotization of 2-sec-Butylaniline

Similar to the first step in the hydrazine synthesis, the aniline is first converted to a diazonium salt.

Protocol 4: Preparation of 2-sec-Butylbenzenediazonium Chloride

This protocol is identical to Part A of Protocol 2.

Materials:

  • 2-sec-Butylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Beakers

  • Magnetic stirrer

Procedure:

  • In a beaker, dissolve 2-sec-butylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C. The resulting solution contains the 2-sec-butylbenzenediazonium chloride and should be used immediately in the next step.

Step 2: Azo Coupling with a Coupling Component

The freshly prepared diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component, to form the azo dye. A common example of a coupling component is 2-naphthol.

Protocol 5: Synthesis of an Azo Dye from 2-sec-Butylaniline and 2-Naphthol

This protocol describes the coupling of 2-sec-butylbenzenediazonium chloride with 2-naphthol.

Materials:

  • Solution of 2-sec-butylbenzenediazonium chloride (from Protocol 4)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Beakers

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 4) to the 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Collect the azo dye by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted salts.

  • Dry the product. The color of the dye will depend on the specific aniline and coupling component used.

Causality of Experimental Choices:

  • Alkaline Conditions: The azo coupling reaction is typically carried out under slightly alkaline conditions to deprotonate the coupling component (in this case, 2-naphthol), making it more electron-rich and thus more reactive towards the electrophilic diazonium salt.[7]

  • Immediate Use of Diazonium Salt: As diazonium salts are unstable, the coupling reaction should be performed immediately after its preparation.

Azo_Dye_Synthesis Start 2-sec-Butylaniline Process1 Diazotization (NaNO2, HCl, 0-5°C) Start->Process1 Intermediate 2-sec-Butylbenzenediazonium Chloride Process1->Intermediate Process2 Azo Coupling Intermediate->Process2 Reagent 2-Naphthol (in NaOH solution) Reagent->Process2 End Azo Dye Process2->End

Caption: Synthesis of an azo dye from 2-sec-butylaniline.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its primary utility stems from its efficient reduction to 2-sec-butylaniline, which serves as a key building block for the construction of more complex and valuable molecules. The protocols detailed in this guide for the synthesis of substituted indoles via the Fischer indole synthesis and the preparation of azo dyes highlight the significant potential of this compound. The presence of the sec-butyl group can impart unique properties to the final products, making this compound an attractive starting point for the development of novel pharmaceuticals, agrochemicals, and functional materials. The methodologies described herein provide a solid foundation for researchers to explore and expand upon the synthetic applications of this important nitroaromatic intermediate.

References

Troubleshooting & Optimization

minimizing ortho/para isomers in 1-sec-Butyl-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted nitroaromatics, with a specific focus on controlling the regioselectivity of the nitration of sec-butylbenzene to favor the production of 1-sec-butyl-2-nitrobenzene while understanding the factors that lead to ortho/para isomer formation.

Introduction: The Challenge of Regioselectivity

The nitration of sec-butylbenzene is a classic example of electrophilic aromatic substitution (EAS), where the sec-butyl group, an activating substituent, directs the incoming nitro group primarily to the ortho and para positions.[1][2] The core challenge lies in manipulating reaction conditions to overcome the inherent steric and electronic factors that typically favor a mixture of isomers. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of sec-butylbenzene challenging in terms of regioselectivity?

A1: The sec-butyl group is an electron-donating alkyl group, which activates the benzene ring and directs incoming electrophiles to the ortho and para positions.[3] This directing effect is due to the stabilization of the positively charged reaction intermediate (the arenium ion) through an inductive effect.[4] However, the sec-butyl group is also sterically bulky. This bulkiness creates steric hindrance, making it more difficult for the nitronium ion (NO₂⁺) to attack the adjacent ortho positions compared to the more accessible para position.[5][6] Consequently, standard nitration conditions typically yield a mixture of ortho and para isomers, with the para isomer often being the major product.

Q2: What is the typical isomer distribution for the nitration of alkylbenzenes?

A2: The isomer distribution is highly dependent on the steric bulk of the alkyl group. As the size of the alkyl substituent increases, attack at the ortho position becomes less favorable. For example, in the nitration of tert-butylbenzene, which is more sterically hindered than sec-butylbenzene, the product distribution is heavily skewed towards the para isomer.[4][7] While specific, high-quality data for sec-butylbenzene is less common in foundational literature, it is expected to yield a higher para/ortho ratio than toluene but lower than tert-butylbenzene.

Alkylbenzene% Ortho Isomer% Meta Isomer% Para Isomer
Toluene~58%~5%~37%
Ethylbenzene~45%~6%~49%
Isopropylbenzene~30%~8%~62%
tert-Butylbenzene~16%~8%~75%
Note: Ratios are approximate and can vary with reaction conditions. Data compiled from multiple sources on electrophilic aromatic substitution.[8]

Q3: Can I achieve 100% selectivity for the ortho isomer, this compound?

A3: Achieving 100% regioselectivity in a standard mixed-acid nitration is highly unlikely due to the competing electronic and steric effects. However, by carefully controlling reaction parameters such as temperature, reaction time, and the ratio of acids, you can influence the isomer ratio.[9] For highly selective ortho-nitration, more advanced techniques like chelation-assisted synthesis may be required, although these are more complex and substrate-specific.[10][11]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield 1. Incomplete reaction. 2. Degradation of starting material or product due to harsh conditions. 3. Loss of product during workup.1. Increase reaction time or slowly increase temperature, monitoring by TLC. 2. Maintain strict temperature control (0-5 °C) to prevent side reactions and polynitration.[9] Ensure slow, dropwise addition of the nitrating mixture. 3. Ensure proper phase separation and perform multiple extractions of the aqueous layer with a suitable organic solvent.
High proportion of para isomer Steric hindrance from the sec-butyl group is favoring the more accessible para position. This is the thermodynamically and kinetically expected outcome under many standard conditions.1. Modify Acid Ratio: Experiment with the ratio of sulfuric to nitric acid. While counterintuitive to the steric argument, some sources suggest specific H₂SO₄:HNO₃ ratios (e.g., 3:1) can improve yields of the desired product, possibly by altering the nature of the nitrating species.[9] 2. Alternative Nitrating Agents: Consider using nitrating agents that are more sensitive to the electronic activation at the ortho position. Agents like acetyl nitrate or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent can sometimes alter isomer distributions.[8][12]
Formation of dinitrated products Reaction temperature is too high, or the reaction was allowed to proceed for too long. The initial product, nitro-sec-butylbenzene, is being nitrated a second time.1. Strictly maintain a low reaction temperature (≤ 5°C). Use an ice-salt bath if necessary. 2. Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed. 3. Use a stoichiometric amount of nitric acid relative to sec-butylbenzene.
Difficulty separating ortho and para isomers The isomers have similar polarities and may co-distill or co-crystallize.1. Column Chromatography: This is the most reliable method. Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane.[9][13] 2. Fractional Distillation: If a high-efficiency distillation column is available, careful fractional distillation under vacuum can be effective.[13] 3. Fractional Crystallization: This can be attempted but is often less effective due to similar solubilities. The para isomer, being more symmetrical, may crystallize more readily from a suitable solvent upon cooling.

Experimental Protocols & Methodologies

Protocol 1: Standard Mixed-Acid Nitration of sec-Butylbenzene

This protocol outlines a standard procedure for the nitration of sec-butylbenzene. The resulting product will be a mixture of isomers that will require purification.

Objective: To synthesize nitro-sec-butylbenzene isomers via electrophilic aromatic substitution.

Reagents:

  • sec-Butylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid. While maintaining the temperature below 10°C, add 15 mL of concentrated nitric acid dropwise with vigorous stirring.

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, add 20 mL of sec-butylbenzene. Cool the flask to 0°C using an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture from the dropping funnel to the stirred sec-butylbenzene. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using 95:5 hexane:ethyl acetate as eluent).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a large beaker with stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of isomers, must be purified. The most effective method is flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho, meta, and para isomers.[13]

Mechanistic Insights & Visualization

The Role of the sec-Butyl Group

The sec-butyl group's influence is a delicate balance between electronics and sterics.

  • Electronic Effect (+I): As an alkyl group, it donates electron density into the ring via induction, stabilizing the carbocation intermediate (arenium ion). This stabilization is most effective for ortho and para attack, making these pathways faster than meta attack.

  • Steric Effect: The three-dimensional bulk of the group hinders the approach of the electrophile to the adjacent ortho positions.

G cluster_0 Directing Effects of sec-Butyl Group sec_Butylbenzene sec-Butylbenzene Electronic_Effect Electronic Effect (+I) Activates Ring sec_Butylbenzene->Electronic_Effect Steric_Effect Steric Effect Hinders Ortho Positions sec_Butylbenzene->Steric_Effect Ortho_Attack Ortho Attack (Electronically Favored) Electronic_Effect->Ortho_Attack Stabilizes Para_Attack Para Attack (Electronically & Sterically Favored) Electronic_Effect->Para_Attack Stabilizes Steric_Effect->Ortho_Attack Destabilizes

Caption: Interplay of electronic and steric effects in the nitration of sec-butylbenzene.

General Mechanism of Nitration

The reaction proceeds in three key steps: generation of the electrophile, electrophilic attack to form a resonance-stabilized arenium ion, and deprotonation to restore aromaticity.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus sec_Butylbenzene sec-Butylbenzene Arenium_Ion Arenium Ion (Sigma Complex) sec_Butylbenzene->Arenium_Ion + NO₂⁺ Product Nitro-sec-butylbenzene (Ortho/Para Mixture) Arenium_Ion->Product + H₂O or HSO₄⁻ - H⁺

Caption: Mechanism for the electrophilic nitration of sec-butylbenzene.

References

Technical Support Center: Synthesis of 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-sec-butyl-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will address frequent causes of low yield and provide validated protocols and expert insights to optimize your experimental outcomes.

I. Core Synthesis Strategy: Nitration of sec-Butylbenzene

The most reliable and widely practiced method for synthesizing this compound is the direct electrophilic nitration of sec-butylbenzene. The alternative route, a Friedel-Crafts alkylation of nitrobenzene, is generally unsuccessful. The nitro group is a powerful electron-withdrawing substituent that deactivates the benzene ring, rendering it insufficiently nucleophilic for the Friedel-Crafts reaction. In fact, due to its inertness under these conditions, nitrobenzene is often employed as a high-boiling point solvent for such reactions.

This guide will therefore focus exclusively on troubleshooting the nitration of sec-butylbenzene. The primary challenges in this synthesis are typically not in achieving the reaction itself, but in controlling regioselectivity and minimizing side reactions to maximize the yield of the desired ortho isomer.

II. Troubleshooting Guide: Low Yield in the Nitration of sec-Butylbenzene

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is low after purification. What are the most common culprits?

A low final yield can stem from several factors throughout the experimental workflow. The most frequent causes are:

  • Poor Regioselectivity: The sec-butyl group is an ortho, para director, leading to a mixture of this compound and 1-sec-butyl-4-nitrobenzene. The para isomer is often the major product due to sterics, directly impacting the maximum theoretical yield of the desired ortho product.

  • Polynitration: Under overly harsh conditions (high temperature, excess nitrating agent), the product can undergo a second nitration to yield dinitro-sec-butylbenzene isomers, which are often difficult-to-remove impurities.

  • Oxidative Side Reactions: Concentrated nitric acid is a potent oxidizing agent. If the reaction temperature is not strictly controlled, it can lead to the formation of dark, tarry byproducts, complicating purification and reducing yield.

  • Mechanical Losses: Significant product loss can occur during the aqueous workup (e.g., incomplete extraction) and purification steps (e.g., challenging separation of isomers).

The following questions will delve into solving each of these specific issues.

Q2: My product is a mixture of isomers. How can I improve the yield of the ortho product over the para isomer?

This is the central challenge of this synthesis. The sec-butyl group, while an ortho, para director, is sterically bulky. This bulkiness hinders the approach of the electrophile (the nitronium ion, NO₂⁺) to the adjacent ortho positions, thereby favoring substitution at the less hindered para position.[1]

ReactantProduct Distribution (Nitration)Rationale
Toluene~60% ortho, ~40% paraThe small methyl group presents minimal steric hindrance.[2]
tert-Butylbenzene~16% ortho, ~75% paraThe very bulky tert-butyl group severely hinders the ortho positions.[1]
sec-Butylbenzene Intermediate The sec-butyl group is bulkier than methyl but less so than tert-butyl. The para isomer will be favored, but a significant ortho fraction is expected.

Strategies for Optimization:

While shifting the thermodynamic ratio significantly is difficult, reaction conditions can be optimized to favor the desired isomer kinetically and ensure reproducibility:

  • Temperature Control: Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. While lower temperatures generally favor the para product, stable and controlled conditions are key to preventing side reactions that can disproportionately affect one isomer.

  • Choice of Nitrating Agent: A standard mixed acid solution (HNO₃/H₂SO₄) is effective. The ratio is critical; a higher proportion of sulfuric acid ensures the efficient generation of the nitronium ion, minimizing the concentration of free nitric acid which can lead to oxidation. A 3:1 ratio of H₂SO₄ to HNO₃ is a robust starting point.

Q3: I suspect polynitration is occurring, as indicated by TLC and mass spectrometry. How can I prevent this?

Polynitration occurs when the reaction conditions are too harsh. Although the first nitro group deactivates the ring, a second nitration is possible.

Preventative Measures:

  • Strict Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.

  • Controlled Addition: Add the mixed acid dropwise to the cooled solution of sec-butylbenzene over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the electrophile.

  • Vigorous Stirring: Ensure the reaction mixture is homogenous to prevent localized "hot spots" where the concentration of the nitrating agent is high.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the sec-butylbenzene is consumed to prevent over-reaction.

Q4: My crude product is a dark, oily substance. How can I minimize the formation of these oxidized byproducts?

Dark coloration is a classic sign of oxidative side reactions caused by nitric acid.

Mitigation Strategies:

  • Maintain Low Temperature: This is the most critical factor. The rate of oxidation reactions increases significantly with temperature. An ice-salt bath may be necessary to maintain temperatures below 5 °C for larger-scale reactions.

  • Proper Mixed Acid Preparation: Always add the sulfuric acid to a chilled flask first, then slowly add the nitric acid while cooling. This pre-formation of the nitronium ion is crucial. Never add the acids directly to the sec-butylbenzene without pre-mixing and cooling.

  • Limit Reaction Time: Do not let the reaction stir for an extended period after the starting material has been consumed.

Q5: I'm struggling to separate the ortho and para isomers effectively. What purification strategies do you recommend?

The boiling points of this compound (126 °C at 12 mmHg) and 1-sec-butyl-4-nitrobenzene are often too close for efficient separation by standard distillation.

Recommended Purification Protocol: Flash Column Chromatography This is the most effective method for separating the isomers.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system is required. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a small amount of ethyl acetate or dichloromethane. A typical starting point is a 99:1 or 98:2 mixture of Hexane:Ethyl Acetate.

  • Monitoring: Use TLC to track the separation. The para isomer is typically less polar and will elute first.

III. Frequently Asked Questions (FAQs)

Q1: Why can't I just perform a Friedel-Crafts alkylation on nitrobenzene to get the desired product? This is a common question based on retrosynthetic analysis. However, the Friedel-Crafts reaction has several key limitations. The reaction fails on aromatic rings that contain strongly electron-withdrawing (deactivating) groups, with the nitro group (-NO₂) being a classic example. The -NO₂ group removes so much electron density from the benzene ring that it is no longer nucleophilic enough to attack the carbocation electrophile generated from the alkyl halide. This effectively shuts down the reaction.

Q2: How can I confirm the identity and purity of my this compound product? Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

  • ¹H NMR: The aromatic region is most diagnostic. The proton ortho to the nitro group and adjacent to the sec-butyl group will be significantly deshielded. You should expect four distinct signals in the aromatic region (approx. 7.2-7.8 ppm), often as complex multiplets. The aliphatic region will show a multiplet for the benzylic proton, a multiplet for the -CH₂- group, and two distinct signals (a triplet and a doublet) for the two methyl groups.

  • ¹³C NMR: Expect 8 distinct signals for the 10 carbons due to symmetry. The carbon bearing the nitro group (C2) will be highly deshielded (approx. 148-150 ppm), and the carbon bearing the sec-butyl group (C1) will also be downfield. ChemicalBook provides reference spectra for both the ortho and para isomers that can be used for comparison.[3][4][5][6]

Q3: What are the most critical safety precautions for this synthesis?

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a certified chemical fume hood.

  • Exothermic Reaction: The nitration reaction is highly exothermic. The slow, controlled addition of the nitrating agent to the substrate in a well-maintained ice bath is critical to prevent a runaway reaction.

  • Quenching: The reaction should be quenched carefully by slowly pouring the reaction mixture over crushed ice. This should also be done in the fume hood.

  • Product Toxicity: Nitroaromatic compounds are generally toxic and should be handled with care. Avoid inhalation and skin contact.

IV. Protocols & Diagrams

Optimized Experimental Protocol: Nitration of sec-Butylbenzene
  • Prepare the Nitrating Mixture: In a flask, add 15 mL of concentrated H₂SO₄. Cool the flask in an ice bath to 0 °C. Slowly, with stirring, add 5 mL of concentrated HNO₃ dropwise, ensuring the temperature does not exceed 10 °C. Let the mixture cool back down to 0-5 °C.

  • Set up the Reaction: In a separate, larger flask equipped with a magnetic stirrer and a dropping funnel, add sec-butylbenzene (e.g., 0.1 mol). Cool this flask in an ice/salt bath to 0 °C.

  • Perform the Nitration: Slowly add the cold nitrating mixture from the dropping funnel to the stirred sec-butylbenzene solution over 30-45 minutes. Maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, let the mixture stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., 95:5 Hexane:EtOAc eluent).

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. The product will separate as an oily layer. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 100 mL), then with a 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The result will be a crude oil containing a mixture of ortho and para isomers.

  • Purification: Purify the crude product via flash column chromatography as described in Q5 of the troubleshooting guide.

Diagrams

Nitration_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack & Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O secBuBenzene sec-Butylbenzene AreniumIon Arenium Ion Intermediate (Resonance Stabilized) secBuBenzene->AreniumIon + NO₂⁺ OrthoProduct This compound AreniumIon->OrthoProduct - H⁺

Caption: Mechanism of sec-butylbenzene nitration.

Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Analyze Crude Product (TLC, NMR) Start->CheckPurity Impure Multiple Spots / Impure Spectrum CheckPurity->Impure Impure LowConversion Significant Starting Material Remains CheckPurity->LowConversion Pure, but low mass Isomers Isomer Mixture Present (ortho/para) Impure->Isomers Polynitration Polynitration Detected (High MW byproducts) Impure->Polynitration Oxidation Dark / Tarry Product Impure->Oxidation FixReaction Reaction Incomplete LowConversion->FixReaction FixPurification Optimize Column Chromatography (See Protocol) Isomers->FixPurification FixPoly Reduce Temperature Use 1.05 eq. HNO₃ Monitor with TLC Polynitration->FixPoly FixOxidation Maintain Temp < 5°C Ensure slow addition Oxidation->FixOxidation FixTimeTemp Increase Reaction Time Check Acid Quality FixReaction->FixTimeTemp

Caption: Decision tree for troubleshooting low yield.

V. References

  • Benchchem. This compound | 19370-34-4. Available at: --INVALID-LINK--

  • ChemicalBook. 1-SEC-BUTYL-4-NITROBENZENE(4237-40-5) 1H NMR spectrum. Available at: --INVALID-LINK--

  • ChemicalBook. This compound(19370-34-4) 1H NMR spectrum. Available at: --INVALID-LINK--

  • ChemicalBook. 1-SEC-BUTYL-4-NITROBENZENE(4237-40-5) 13C NMR spectrum. Available at: --INVALID-LINK--

  • ChemicalBook. This compound(19370-34-4) 13C NMR spectrum. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: --INVALID-LINK--

  • The Organic Chemistry Tutor. (2018). Aromatic Nitration of Toluene - Ortho Para Ratio. YouTube. Available at: --INVALID-LINK--

References

Technical Support Center: Byproduct Identification in 1-sec-Butyl-2-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for reactions involving 1-sec-Butyl-2-nitrobenzene. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis and subsequent reactions of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Section 1: Understanding the Core Chemistry & Potential Pitfalls

FAQ 1: What are the most common reactions involving this compound and what is their primary application?

This compound is a versatile intermediate in organic synthesis. The two most common reaction types are:

  • Reduction of the nitro group: The nitro group (-NO2) is readily reduced to an amine group (-NH2) to form 2-sec-butylaniline. This is a crucial transformation as anilines are foundational building blocks in the synthesis of many pharmaceuticals and agrochemicals.[1][2] The reduction is typically achieved using reducing agents like hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin (Sn) in the presence of hydrochloric acid (HCl).[1]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the benzene ring towards attack by nucleophiles.[1] This allows for the replacement of the nitro group or other substituents on the ring, leading to a diverse range of functionalized aromatic compounds.[1]

FAQ 2: I'm synthesizing this compound via nitration of sec-butylbenzene. What are the expected byproducts and why do they form?

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) of sec-butylbenzene using a mixed acid nitrating agent (HNO₃/H₂SO₄).[1] While the sec-butyl group is an ortho-, para- director, the reaction is often not perfectly selective.

Common Byproducts in Nitration:

  • Positional Isomers: The primary byproducts are other isomers of nitrated sec-butylbenzene. The sec-butyl group, being an activating group, directs the incoming nitro group to the ortho and para positions.[1] Due to steric hindrance from the bulky sec-butyl group, the ortho-isomer (this compound) is often favored over the para-isomer (1-sec-Butyl-4-nitrobenzene).[1] However, the formation of the para-isomer is a common side reaction.

  • Dinitro and Polynitro Compounds: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent, or prolonged reaction time), multiple nitrations can occur, leading to the formation of dinitro- and polynitro-sec-butylbenzene derivatives.[3]

  • Oxidation Products: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the sec-butyl group, resulting in the formation of ketones, alcohols, or even cleavage of the alkyl chain. Tar-like substances can also form under these conditions.[3]

Causality of Byproduct Formation:

The formation of these byproducts is governed by the principles of electrophilic aromatic substitution. The sec-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic attack. The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acid, is the active electrophile.[4][5][6][7][8] The regioselectivity of the reaction (ortho vs. para) is a delicate balance between the electronic directing effect of the sec-butyl group and steric hindrance. Overly aggressive reaction conditions can overcome the activation barrier for further nitration or oxidation.

Diagram: Nitration of sec-Butylbenzene and Byproduct Formation

Nitration_Byproducts sec-Butylbenzene sec-Butylbenzene HNO3/H2SO4 HNO3/H2SO4 sec-Butylbenzene->HNO3/H2SO4 This compound Desired Product: This compound (ortho) HNO3/H2SO4->this compound 1-sec-Butyl-4-nitrobenzene Isomeric Byproduct: 1-sec-Butyl-4-nitrobenzene (para) HNO3/H2SO4->1-sec-Butyl-4-nitrobenzene Dinitro_compounds Over-nitration Byproducts: Dinitro-sec-butylbenzenes HNO3/H2SO4->Dinitro_compounds Oxidation_products Oxidation Byproducts: Ketones, Alcohols, Tars HNO3/H2SO4->Oxidation_products

Caption: Nitration of sec-butylbenzene leading to the desired ortho product and common byproducts.

Section 2: Troubleshooting Guide for Byproduct Identification

This section provides a systematic approach to identifying and resolving common issues related to byproduct formation.

Observed Issue Potential Cause(s) Recommended Action(s) Underlying Rationale
Low yield of this compound with significant amounts of 1-sec-Butyl-4-nitrobenzene. 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents. 1. Maintain a low reaction temperature, typically between 0-5°C, using an ice-salt bath. [1][3]2. Carefully control the molar ratio of nitric acid to sec-butylbenzene, aiming for a ratio close to 1:1. [3]1. Lower temperatures favor the kinetically controlled ortho product by minimizing the energy available to overcome the steric hindrance for para-substitution.2. A stoichiometric amount of nitrating agent reduces the likelihood of side reactions and improves selectivity.
Presence of multiple peaks in GC-MS or HPLC corresponding to dinitro or polynitro compounds. 1. Excess of nitrating agent. 2. Prolonged reaction time. 3. Reaction temperature is too high. [3]1. Use a slight molar excess of the limiting reagent (sec-butylbenzene). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed. [3]3. Strictly maintain low reaction temperatures. [3]1. Limiting the nitrating agent prevents further nitration of the desired product.2. Stopping the reaction at the optimal time minimizes the formation of over-nitrated products.3. Higher temperatures provide the activation energy for subsequent nitration reactions.
Formation of dark, tarry substances and a complex mixture of unidentified byproducts. 1. Significant oxidation of the starting material or product. 2. Reaction temperature is too high. [3]1. Consider using milder nitrating agents, such as nitric acid on silica gel. [3]2. Ensure efficient cooling and control the rate of addition of the nitrating mixture to prevent temperature spikes. [3]1. Milder reagents are less prone to causing oxidative side reactions.2. Preventing localized overheating is crucial to avoid decomposition and polymerization reactions that lead to tar formation.
Difficulty in separating isomeric byproducts during purification. 1. Similar physical properties (boiling point, polarity) of the isomers. 1. Employ high-resolution separation techniques like preparative HPLC or capillary gas chromatography. [9]2. Consider derivatization of the isomers to alter their physical properties for easier separation. 1. These techniques offer superior resolving power for closely related isomers.2. Converting the isomers to derivatives can introduce significant differences in their physical properties, facilitating separation.
FAQ 3: What are the best analytical techniques for identifying and quantifying byproducts in my reaction mixture?

A multi-technique approach is often necessary for unambiguous identification and quantification of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for distinguishing between positional isomers and identifying oxidation byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating less volatile compounds and can be used for both qualitative and quantitative analysis. Different column chemistries can be employed to optimize the separation of isomers.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is invaluable for confirming the identity of the major product and characterizing the structure of unknown byproducts.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the functional groups present in the product mixture, helping to confirm the presence of the nitro group and detect any unexpected functionalities resulting from side reactions.[1]

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Nitration of sec-Butylbenzene

Disclaimer: This is a general protocol and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • sec-Butylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. Maintain the temperature below 10°C during the addition.

  • Nitration Reaction: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the sec-butylbenzene. Cool the flask to 0-5°C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred sec-butylbenzene. Critically, monitor the internal temperature and maintain it between 0-5°C.[1] A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate mobile phase).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice.[11]

  • Workup:

    • If the product is a liquid, transfer the quenched mixture to a separatory funnel and extract with an organic solvent.[11]

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acids), and brine.[11]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by vacuum distillation.[1]

Diagram: Workflow for Byproduct Identification and Mitigation

Byproduct_Workflow cluster_reaction Reaction & Initial Analysis cluster_identification Byproduct Identification cluster_mitigation Mitigation Strategy Reaction Perform Reaction TLC_Analysis TLC Analysis Reaction->TLC_Analysis Workup Workup & Isolation TLC_Analysis->Workup GCMS_HPLC GC-MS / HPLC Analysis Workup->GCMS_HPLC NMR_FTIR NMR / FT-IR Analysis Workup->NMR_FTIR Identify_Byproducts Identify Byproduct Structures GCMS_HPLC->Identify_Byproducts NMR_FTIR->Identify_Byproducts Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Identify_Byproducts->Optimize_Conditions Alternative_Route Consider Alternative Synthetic Route Identify_Byproducts->Alternative_Route Refined_Purification Refine Purification Method Identify_Byproducts->Refined_Purification Optimize_Conditions->Reaction Alternative_Route->Reaction

Caption: A systematic workflow for identifying and mitigating byproducts in chemical reactions.

Section 4: Advanced Topics

FAQ 4: I'm performing a reduction of this compound to 2-sec-butylaniline. What are the potential byproducts in this reaction?

The reduction of nitroarenes can also lead to byproducts, although they are generally different from those formed during nitration.

Potential Byproducts in Nitro Group Reduction:

  • Incomplete Reduction Products: Depending on the reducing agent and reaction conditions, incomplete reduction can lead to the formation of nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.

  • Coupling Products: Under certain conditions, particularly with less selective reducing agents, coupling reactions can occur, leading to the formation of azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds.

  • Over-reduction/Ring Hydrogenation: With very strong reducing agents and harsh conditions (e.g., high pressure and temperature with certain catalysts), the aromatic ring itself can be reduced.

Minimizing Byproducts in Reduction:

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd-C) is often a clean and efficient method. Metal/acid combinations like Sn/HCl are also effective but may require more rigorous purification.

  • Reaction Control: Careful control of temperature, pressure (for hydrogenation), and reaction time is crucial to ensure complete reduction to the amine without forming side products.

References

Technical Support Center: 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-sec-Butyl-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving high purity. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the purification challenges and offer field-proven solutions.

The synthesis of this compound via electrophilic aromatic substitution is a standard procedure; however, the inherent nature of the reaction often leads to a mixture of structural isomers and other byproducts.[1] Achieving the desired high-purity ortho-isomer is critical for subsequent reactions and ensuring the integrity of your research. This guide provides a structured approach to troubleshooting and optimizing your purification workflow.

Section 1: Frequently Asked Questions (FAQs) - Initial Purity Assessment

This section addresses the most common initial observations and questions that arise after the synthesis and basic workup of this compound.

Q1: My crude product is a dark yellow or brown oil after synthesis and initial extraction. What are the most probable impurities?

A: The coloration and composition of your crude product are indicative of a standard outcome from the nitration of sec-butylbenzene. The primary impurities typically include:

  • Structural Isomers: The most significant impurity is the para-isomer, 1-sec-Butyl-4-nitrobenzene .[2] The sec-butyl group is an ortho-para directing group in electrophilic aromatic substitution, meaning the incoming nitro group will preferentially add to positions 2 (ortho) and 4 (para) of the benzene ring.[1] A small amount of the meta-isomer may also be present.

  • Di-nitro Compounds: If the reaction temperature was not strictly controlled and exceeded the optimal range (typically 0-5°C), there is a high probability of forming dinitrated byproducts.[3][4] The initial nitro-substituted ring is deactivated, but forcing conditions can lead to a second nitration.

  • Unreacted Starting Material: Incomplete reaction will leave residual sec-butylbenzene.

  • Residual Acids: Trace amounts of sulfuric and nitric acid from the nitrating mixture may remain if the aqueous workup was insufficient. These can contribute to product degradation and color.

Q2: Why is separating the ortho- and para-isomers so challenging?

A: The difficulty stems from their very similar physical properties. Structural isomers often have nearly identical molecular weights and polarities, leading to very close boiling points and similar retention factors in chromatography.[5] Consequently, standard purification techniques like simple distillation are often ineffective for achieving high isomeric purity. Specialized techniques are required to exploit the subtle differences in their molecular shape and electronic distribution.

Q3: What are the best initial analytical methods to determine the purity and isomeric ratio of my crude product?

A: Before attempting purification, it is crucial to quantify the problem. The two most effective techniques are:

  • Gas Chromatography (GC): GC is the gold standard for analyzing the isomeric ratio of volatile and semi-volatile compounds.[6] A capillary column with a polar stationary phase can effectively resolve the ortho-, meta-, and para-isomers, providing a clear percentage breakdown.[7]

  • ¹H NMR Spectroscopy: While GC excels at quantification, NMR is essential for structural confirmation. The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for the different isomers, allowing you to confirm their presence. Integration of the signals can provide a reasonable estimate of the isomeric ratio.

Section 2: Troubleshooting Guide - Optimizing the Purification Workflow

This guide provides a logical flow for diagnosing and solving common purity issues encountered with this compound.

G cluster_issues Primary Impurity Profile cluster_solutions Purification Strategy start Crude Product (Post-Workup) check_purity Analyze Purity & Isomer Ratio (GC, NMR) start->check_purity isomers High Isomer Content (e.g., >5% para-isomer) check_purity->isomers Isomers are main issue dinitro Significant Di-nitro or Starting Material check_purity->dinitro Other impurities are significant chromatography Flash Column Chromatography isomers->chromatography High resolution needed distillation Fractional Vacuum Distillation isomers->distillation For bulk material, moderate purity acceptable re_synth Review & Optimize Synthesis Protocol dinitro->re_synth Reaction control issue final_product Pure this compound (>98%) chromatography->final_product distillation->final_product re_synth->start Re-run synthesis G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Quality Control synthesis Nitration of sec-butylbenzene workup Aqueous Wash (H₂O, NaHCO₃) synthesis->workup chromatography Flash Chromatography Eluent: Hex/EtOAc Stationary: Silica Gel workup->chromatography analysis Purity Analysis GC for Isomer Ratio NMR for Structure chromatography->analysis final_product Pure Product (>98%) analysis->final_product

References

Technical Support Center: Ensuring the Stability of 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-sec-Butyl-2-nitrobenzene. This guide is designed to provide in-depth technical assistance for preventing degradation during storage and troubleshooting common stability-related issues. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the storage and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound, like many nitroaromatic compounds, is susceptible to degradation from several environmental factors. The primary drivers of degradation are:

  • Light (Photodegradation): Exposure to UV or even ambient light can induce photochemical reactions. This can lead to the formation of nitrophenols and other byproducts.

  • Elevated Temperatures (Thermal Degradation): High temperatures can provide the energy needed to initiate decomposition. For some nitroaromatics, degradation can begin in the alkyl side chain.

  • Reactive Atmospheres (Oxidative/Reductive Degradation): The nitro group is prone to reduction, which can lead to the formation of corresponding anilines. While the nitro group makes the aromatic ring resistant to oxidation, interaction with strong oxidizing agents should be avoided.[1]

  • Presence of Contaminants: Contact with strong acids, bases, or metals can catalyze degradation reactions.

Q2: I've noticed a color change in my sample of this compound, from a light orange to a darker brown. What could be the cause?

A2: A color change is a common indicator of degradation. This is often due to the formation of highly conjugated degradation products. The most likely culprits are:

  • Formation of Phenolic Compounds: Photodegradation can introduce hydroxyl groups onto the aromatic ring, leading to colored nitrophenol derivatives.

  • Oxidation/Reduction Byproducts: Small amounts of oxidative or reductive byproducts can be highly colored.

  • Polymerization: Under certain stress conditions, minor degradation products can polymerize to form larger, colored molecules.

It is crucial to analytically assess the purity of the material if a color change is observed.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: To minimize degradation, this compound should be stored with the following precautions:

  • Temperature: Store in a cool environment, ideally refrigerated (2-8°C).

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place.

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Container: Use a tightly sealed, non-reactive container, such as a glass vial with a PTFE-lined cap.

Q4: Can I store this compound in a plastic container?

A4: It is generally not recommended to store this compound in plastic containers for long-term storage. Plasticizers or other additives from the plastic may leach into the compound, potentially catalyzing degradation or introducing impurities. Additionally, some plastics may be permeable to air and moisture. For short-term use, a high-quality, chemically resistant plastic such as PTFE may be acceptable, but glass is the preferred material for long-term storage.

Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to identifying and resolving degradation issues with this compound.

Initial Observation: Purity Decrease or Unexpected Experimental Results

If you suspect your this compound has degraded, a logical, step-by-step investigation is necessary.

Diagram of Troubleshooting Workflow

G A This compound B 1-sec-Butyl-2-aminobenzene A->B Reduction C sec-Butyl-nitrophenols A->C Photodegradation (Light) D Oxidized Products (e.g., ring-opened) A->D Oxidation

References

Technical Support Center: Optimizing Solvent Systems for Column Chromatography of Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of nitro compounds. The unique electronic properties of the nitro group, while synthetically useful, introduce specific challenges in chromatographic purification.[1][2][3] This guide provides in-depth, field-proven insights to help you navigate these challenges, moving beyond simple protocols to explain the fundamental principles that govern successful separations.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of nitro compounds in a direct question-and-answer format.

Question 1: My aromatic nitro compound is showing significant peak tailing or streaking. What's causing this and how do I fix it?

Answer:

Peak tailing is a classic sign of a problematic secondary interaction between your compound and the stationary phase, which is typically slightly acidic silica gel.[4][5] The nitro group itself is highly polar, but the issue is often exacerbated if your molecule also contains acidic or basic functional groups.

Causality: Silica gel surfaces are populated with silanol groups (Si-OH), which are acidic.

  • For Basic Nitro Compounds (e.g., Nitroanilines): These compounds can undergo strong acid-base interactions with the silanol groups. This secondary retention mechanism slows down a portion of the analyte molecules, causing them to elute gradually and create a "tail".[5][6]

  • For Acidic Nitro Compounds (e.g., Nitrophenols): These compounds can deprotonate on the silica surface, becoming anionic. The resulting carboxylate or phenolate is extremely polar and binds very strongly to the silica, leading to severe streaking or complete retention.[6][7]

Solutions:

  • Introduce a Solvent Modifier: The most effective solution is to add a small amount of a modifier to the eluent to suppress these secondary interactions.[4]

    • For Basic Compounds: Add 0.1–2.0% triethylamine (Et₃N) or pyridine to your solvent system.[8][9][10] The basic modifier will preferentially interact with the acidic silanol sites, effectively neutralizing the column and allowing your basic nitro compound to elute symmetrically.

    • For Acidic Compounds: Add 0.1–2.0% acetic acid (AcOH) or formic acid to the eluent.[8][9] This creates an acidic environment that suppresses the ionization of your acidic nitro compound, ensuring it remains in its less polar, protonated form.[7]

  • Select an Alternative Stationary Phase: If modifiers do not resolve the issue, the interaction is too strong. Consider a stationary phase with different surface chemistry.

    • Neutral or Basic Alumina: A good alternative for acid-sensitive or basic compounds.[8][11]

    • Deactivated Silica Gel: Commercially available or can be prepared to reduce surface acidity, making it suitable for sensitive compounds.[8][11]

Question 2: My polar nitro compound is completely stuck on the baseline (Rf = 0) on the TLC plate, even when I use 100% ethyl acetate. How can I get it to move?

Answer:

An Rf value of zero indicates that your compound has an exceptionally strong affinity for the stationary phase, and the current mobile phase is not polar enough to elute it.[8]

Causality: Highly polar nitro compounds, especially those with multiple hydrogen-bonding groups (like hydroxyls or amines), will bind tenaciously to the polar silica gel. Solvents like ethyl acetate or even pure dichloromethane may not have sufficient "eluent strength" to displace the compound from the stationary phase.[12]

Solutions:

  • Increase Solvent Polarity Drastically: You need to switch to a more powerful, more polar solvent system.

    • Dichloromethane/Methanol System: This is a standard choice for highly polar compounds.[10][13][14] Start with a mixture of 5% methanol in dichloromethane (DCM) and gradually increase the methanol percentage. Be cautious, as using more than 10% methanol can risk dissolving some of the silica gel.[10]

    • Ammonia/Methanol/DCM System: For extremely polar or basic compounds that remain at the baseline, a potent mixture can be prepared. Use a stock solution of 10% ammonium hydroxide in methanol, and add 1-10% of this solution to dichloromethane.[8][15][16] The ammonia helps to displace highly retained basic compounds.

  • Switch to a Different Chromatographic Mode:

    • Reverse-Phase Chromatography: In this mode, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8] Your highly polar nitro compound will have weak interactions with the nonpolar stationary phase and will elute very quickly. This is often an excellent solution for purifying "stubborn" polar molecules.[8]

Question 3: I suspect my nitro compound is decomposing during chromatography. My yield is low and I see multiple new spots in my collected fractions. How can I confirm this and prevent it?

Answer:

This is a critical issue, as certain nitro compounds can be sensitive to the acidic environment of standard silica gel, leading to degradation and loss of valuable material.[15][17][18]

Causality: The Lewis acidic and Brønsted acidic sites on the silica gel surface can catalyze degradation reactions for sensitive functional groups, particularly in proximity to the electron-withdrawing nitro group.

Solutions:

  • Confirm Instability with 2D TLC: Before running a column, it is essential to verify if your compound is stable on silica.[8][15]

    • See Protocol 2 for a step-by-step guide on how to perform a 2D TLC stability test. If you observe spots that are not on the diagonal, your compound is degrading.[7]

  • Neutralize the Stationary Phase:

    • As mentioned for tailing, adding 0.5-2% triethylamine to your eluent can neutralize the silica gel and often prevent acid-catalyzed decomposition.[10]

  • Use an Alternative, Inert Stationary Phase:

    • Neutral Alumina: Often the first choice for acid-sensitive compounds.[8][11]

    • Florisil: A mild, neutral medium that can be effective for some separations.[11]

    • Deactivated Silica Gel: This specially treated silica has reduced acidity and is designed for purifying sensitive molecules.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select a good starting solvent system for my nitro compound? The best practice is to use Thin Layer Chromatography (TLC) to scout for an appropriate solvent system.[19] A common starting point for moderately polar nitro compounds is a mixture of Hexanes and Ethyl Acetate .[9][13] For more polar compounds, try Dichloromethane and Methanol .[10][13] Your goal is to find a solvent ratio that gives your target compound an Rf value between 0.25 and 0.35.[19]

Q2: Why is an Rf of 0.25-0.35 considered ideal for column chromatography? This Rf range provides the optimal balance for separation.[19]

  • If Rf is too high (>0.5): The compound moves too quickly through the column, spending most of its time in the mobile phase. This provides very little interaction with the stationary phase, resulting in poor separation from other fast-moving impurities.

  • If Rf is too low (<0.2): The compound interacts too strongly with the stationary phase. This leads to very long elution times and broad peaks, which increases the risk of band diffusion, lowers the concentration in collected fractions, and can cause overlap with slower-moving impurities.[15]

Q3: Can I use a three-component solvent system? When is this beneficial? Yes, three-component systems can be very powerful for separating compounds with similar polarities. Different solvents have different interaction mechanisms (e.g., hydrogen bonding, dipole-dipole interactions).[20][21] For example, if you are struggling to separate two aromatic nitro-isomers in an Ethyl Acetate/Heptane system, adding a third solvent like Toluene can introduce π-π stacking interactions that may resolve the compounds.[20] A common three-component system for polar compounds is EtOH/EtOAc/Heptane.[20]

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Guide to Solvent System Selection using TLC

  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved mixture onto the baseline of several TLC plates.

  • Prepare Eluent Systems: Prepare a few different solvent systems of varying polarity. For example:

    • 20% Ethyl Acetate / 80% Hexanes

    • 40% Ethyl Acetate / 60% Hexanes

    • 5% Methanol / 95% Dichloromethane

  • Develop Plates: Place each TLC plate in a chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp and/or by staining.

  • Calculate Rf Values: For each spot, calculate the Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select System: Choose the solvent system that places your desired compound at an Rf value of approximately 0.25-0.35 and shows the largest possible separation from the nearest impurities.[19]

Protocol 2: Assessing Compound Stability on Silica Gel using 2D TLC

  • Prepare and Spot: Dissolve your purified (or semi-purified) compound and spot it carefully in one corner of a square TLC plate, about 1.5 cm from each edge.

  • First Dimension Run: Develop the plate using a solvent system that gives your compound an Rf of ~0.5. Remove the plate and mark the solvent front. Allow it to dry completely.

  • Rotate and Rerun: Rotate the plate 90 degrees so that the line of separated spots from the first run now forms the baseline.

  • Second Dimension Run: Place the rotated plate back into the same solvent system and develop it again.

  • Analyze: After drying and visualization, a stable compound will appear as a single spot on the diagonal line (where Rf₁ = Rf₂). If any new spots appear off the diagonal, it indicates that the compound has degraded on the silica plate.[7]

Section 4: Reference Data & Visualizations

Table 1: Common Solvent Systems for Nitro Compounds

Solvent SystemPolarityTypical Use CaseModifiers
Ethyl Acetate / HexanesLow to MediumStandard for non-polar to moderately polar nitro compounds.[13][22]Et₃N for basic compounds; AcOH for acidic compounds.[9]
Diethyl Ether / HexanesLow to MediumGood for compounds sensitive to higher boiling point solvents.[13]Et₃N for basic compounds; AcOH for acidic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar nitro compounds that do not move in EtOAc/Hexanes.[10][13]Use with caution; >10% MeOH can dissolve silica.[10]
1-10% (10% NH₄OH in MeOH) / DCMVery HighFor extremely polar or basic nitro compounds stuck at the baseline.[15][16]The system already contains a basic modifier.

Diagram 1: Workflow for Solvent System Optimization This diagram illustrates the logical flow for selecting and refining a solvent system for column chromatography.

Solvent_Optimization_Workflow cluster_TLC TLC Optimization cluster_Adjust Adjustment Phase cluster_Column Preparative Column TLC 1. Run TLC with Test Solvent System Calc_Rf 2. Calculate Rf of Target Compound TLC->Calc_Rf Check_Rf 3. Is Rf between 0.25 - 0.35? Calc_Rf->Check_Rf Check_Sep 4. Is Separation from Impurities Adequate? Check_Rf->Check_Sep Yes Adjust_Polarity Adjust Solvent Ratio Check_Rf->Adjust_Polarity No Change_System Try Different Solvent System (e.g., DCM/MeOH) Check_Sep->Change_System No Run_Column 5. Proceed with Column Chromatography Check_Sep->Run_Column Yes Adjust_Polarity->TLC Re-test Change_System->TLC Re-test

Caption: A logical workflow for optimizing a solvent system.

Diagram 2: Troubleshooting Logic for Peak Tailing This decision tree provides a systematic approach to diagnosing and solving peak tailing issues for nitro compounds.

Tailing_Troubleshooting Start Peak Tailing or Streaking Observed Check_Type Is the nitro compound acidic, basic, or neutral? Start->Check_Type Basic Compound is Basic (e.g., nitroaniline) Check_Type->Basic Basic Acidic Compound is Acidic (e.g., nitrophenol) Check_Type->Acidic Acidic Neutral Compound is Neutral Check_Type->Neutral Neutral Sol_Basic Add 0.1-2% Triethylamine to Eluent Basic->Sol_Basic Sol_Acidic Add 0.1-2% Acetic Acid to Eluent Acidic->Sol_Acidic Sol_Neutral Consider Alternative Stationary Phase (e.g., Alumina, Deactivated Silica) Neutral->Sol_Neutral End Re-evaluate by TLC & Run Column Sol_Basic->End Sol_Acidic->End Sol_Neutral->End

Caption: A decision tree for troubleshooting peak tailing.

Section 5: References

  • Journal of Chromatographic Science. Solvent Polarity as a Function of Rf in Thin-Layer Chromatography of Selected Nitro Functions.--INVALID-LINK--

  • BenchChem. Addressing peak tailing in the chromatographic analysis of polar nitro compounds.--INVALID-LINK--

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  • ALWSCI. Common Causes Of Peak Tailing in Chromatography.--INVALID-LINK--

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  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.--INVALID-LINK--

  • Ask Mattrab. How do you explain the polarity of nitro.--INVALID-LINK--

  • Google Patents. US1596622A - Stabilizer for nitrated organic compounds.--INVALID-LINK--

  • Phenomenex. How to Reduce Peak Tailing in HPLC?--INVALID-LINK--

  • ResearchGate. How can I get rid of peak tailing?--INVALID-LINK--

  • Studylib. Column Chromatography of Nitroanilines Lab Experiment.--INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.--INVALID-LINK--

  • Chemistry For Everyone (YouTube). How To Choose Solvent System For Column Chromatography?--INVALID-LINK--

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC).--INVALID-LINK--

  • uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.--INVALID-LINK--

  • The Organic Solution. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.--INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.--INVALID-LINK--

  • Reddit. troubleshooting column chromatography.--INVALID-LINK--

  • Chemistry LibreTexts. 2.3D: Separation Theory.--INVALID-LINK--

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.--INVALID-LINK--

  • Biotage. Which sample solvents work best with normal-phase flash column chromatography?--INVALID-LINK--

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.--INVALID-LINK--

  • ResearchGate. Environmentally benign synthesis of aromatic nitro compounds using silica supported inorganic nitrates.--INVALID-LINK--

  • Chemistry LibreTexts. 24.6: Nitro Compounds.--INVALID-LINK--

  • National Institutes of Health (NIH). Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns.--INVALID-LINK--

  • Socratic. How do I purify the resulting compound after a nitro- to amine-group reduction?--INVALID-LINK--

  • Reddit. Resources on 3+ component chromatography solvent systems?--INVALID-LINK--

  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.--INVALID-LINK--

  • Cole-Parmer. Science of Chromatography.--INVALID-LINK--

  • Crawford Scientific. The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.--INVALID-LINK--

  • Reddit. Help! Pro tip needed - flash chromatography for small-scale reaction.--INVALID-LINK--

  • Chemistry LibreTexts. Running a flash column.--INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting: Flash Column Chromatography.--INVALID-LINK--

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know.--INVALID-LINK--

  • Molnar Institute. Solvent selection in liquid chromatography.--INVALID-LINK--

  • Reddit. What compounds are unstable in a silica gel column (chromatography).--INVALID-LINK--

  • ResearchGate. Preparation and Sensitivity Property of Nitrocellulose/Silica Composite with Silica Gel as Coating Layer.--INVALID-LINK--

  • Restek. Effect of Organic Solvent on Selectivity in LC Separations.--INVALID-LINK--

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References

Validation & Comparative

Introduction: Deciphering Molecular Architecture with 1H NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 1-sec-Butyl-2-nitrobenzene

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into the molecular framework of organic compounds. This guide, prepared for researchers and drug development professionals, delves into the specific 1H NMR spectral analysis of this compound. The structure of this molecule presents a fascinating case study due to the interplay of its distinct chemical features: a strongly electron-withdrawing nitro group and a sterically demanding, chiral sec-butyl substituent.

Our analysis will not merely present data but will explore the underlying principles that govern the observed chemical shifts, multiplicities, and coupling constants. We will dissect how the electronic environment shaped by the nitro group influences the aromatic protons and how the chirality introduced by the sec-butyl group leads to the magnetically non-equivalent nature of the methylene protons—a phenomenon known as diastereotopicity. By comparing its spectral features to simpler, analogous compounds, we will build a comprehensive understanding of the molecule's unique NMR signature.

Experimental Protocol: A Foundation of Precision

The acquisition of a high-quality, high-resolution 1H NMR spectrum is predicated on meticulous sample preparation and the rational selection of acquisition parameters. The following protocols are designed to ensure reproducibility and accuracy.

Part A: Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

Methodology:

  • Analyte Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[2][3] This concentration is optimal for achieving a good signal-to-noise ratio in a minimal number of scans without causing issues like line broadening from excessive concentration.[4]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3), to the vial.[2][3] CDCl3 is a common choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with analyte signals. Ensure the sample is fully dissolved; gentle vortexing can be applied.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm, allowing for accurate chemical shift calibration.[2]

  • Filtration and Transfer: To remove any suspended particles that can disrupt magnetic field homogeneity and degrade spectral resolution, filter the solution. This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent used.

Below is a workflow diagram illustrating the sample preparation process.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Analyte (5-25 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl3 + TMS) weigh->dissolve Homogeneous Solution filter 3. Filter Solution (Pipette with Glass Wool) dissolve->filter Remove Particulates transfer 4. Transfer to NMR Tube filter->transfer acquire 5. Proceed to Acquisition transfer->acquire

Caption: Workflow for preparing a high-quality NMR sample.

Part B: Data Acquisition

The selection of appropriate acquisition parameters is critical for resolving the complex spin systems present in this compound.

Recommended Bruker Spectrometer Parameters:

  • Pulse Program (pulseprogram): zg or zg30. A standard one-pulse experiment is sufficient. Using a 30° pulse (zg30) with a shorter relaxation delay can be more time-efficient for qualitative analysis if multiple scans are needed.[5][6]

  • Spectral Width (sw): ~16 ppm. This range (e.g., from -2 to 14 ppm) is wide enough to encompass the full range of expected proton signals for this type of molecule, from the shielded aliphatic protons to the highly deshielded aromatic protons.[7]

  • Acquisition Time (aq): 3.0-4.0 seconds. A longer acquisition time allows for the decay of the Free Induction Decay (FID) signal, which translates to better resolution and sharper lines in the transformed spectrum.[6][7][8]

  • Relaxation Delay (d1): 2.0-5.0 seconds. This delay allows for the longitudinal relaxation of protons back to their equilibrium state before the next pulse. A sufficient delay is crucial for accurate integration, especially in quantitative studies.

  • Number of Scans (ns): 8 to 16. Signal averaging increases the signal-to-noise ratio (S/N), which is proportional to the square root of the number of scans.[8] For a moderately concentrated sample, 8 or 16 scans are typically adequate to obtain a clean spectrum.

  • Receiver Gain (rg): This should be set automatically by the spectrometer using an rga command to maximize signal intensity without causing receiver overload.[5]

1H NMR Spectral Analysis of this compound

The structure of this compound dictates a complex and informative 1H NMR spectrum. The presence of a chiral center at the benzylic position of the sec-butyl group renders the adjacent methylene (CH2) protons diastereotopic, a key feature we will explore.[9][10]

G cluster_labels Proton Labeling img img H6 H-6 H5 H-5 H4 H-4 H3 H-3 Ha H-a Hb_Hbprime H-b, H-b' Hc H-c Hd H-d

Caption: Structure and proton labeling of this compound.

Predicted Spectral Data Summary
Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)
H-3 1H~8.0 - 8.2Doublet of doublets (dd)Jortho ≈ 8.0, Jmeta ≈ 1.5
H-6 1H~7.6 - 7.8Doublet of doublets (dd)Jortho ≈ 7.5, Jmeta ≈ 1.5
H-4, H-5 2H~7.3 - 7.5Multiplet (m)Overlapping signals
H-a (CH) 1H~3.3 - 3.5Multiplet (m)Vicinal coupling to H-b, H-b', H-d
H-b, H-b' (CH2) 2H~1.6 - 1.8Multiplet (m)Diastereotopic, geminal & vicinal coupling
H-d (CH3) 3H~1.2 - 1.3Doublet (d)Ja-d ≈ 7.0
H-c (CH3) 3H~0.8 - 0.9Triplet (t)Jb-c ≈ 7.5
Detailed Analysis

The substitution pattern on the benzene ring breaks its symmetry, resulting in four distinct signals for the aromatic protons.

  • H-3 Proton (δ ~8.0 - 8.2 ppm): This proton is positioned ortho to the strongly electron-withdrawing nitro group (-NO2). This proximity causes significant deshielding, shifting its resonance to the furthest downfield region of the spectrum.[11] For comparison, the ortho protons in nitrobenzene appear around 8.25 ppm.[11] It will appear as a doublet of doublets (dd), coupling to H-4 (Jortho ≈ 8.0 Hz) and H-5 (Jmeta ≈ 1.5 Hz).[12]

  • H-6 Proton (δ ~7.6 - 7.8 ppm): This proton is ortho to the sec-butyl group. While alkyl groups are weakly electron-donating, steric hindrance and anisotropic effects can influence its chemical shift. It will also be a doublet of doublets, coupling to H-5 (Jortho ≈ 7.5 Hz) and H-4 (Jmeta ≈ 1.5 Hz).

  • H-4 and H-5 Protons (δ ~7.3 - 7.5 ppm): These protons are less affected by the substituents and are expected to resonate in a more typical aromatic region. Their signals will likely be complex and overlapping multiplets due to mutual ortho coupling (J4-5) and coupling to H-3 and H-6.

The aliphatic signals are characteristic of the sec-butyl group, with the added complexity of diastereotopicity.

  • H-a Methine Proton (δ ~3.3 - 3.5 ppm): This proton is in a benzylic position, which deshields it. It is also the molecule's chiral center. It couples with five adjacent protons (two on the CH2 and three on the CH3), and thus will appear as a complex multiplet, often approximated as a sextet.[13]

  • H-b, H-b' Methylene Protons (δ ~1.6 - 1.8 ppm): These two protons are adjacent to a chiral center (H-a) and are therefore diastereotopic.[14][15] This means they are chemically non-equivalent and will have distinct chemical shifts. They will couple to each other (geminal coupling, ²J ≈ 10-15 Hz) and to both the methine proton (H-a) and the terminal methyl protons (H-c). The resulting signal is a complex, overlapping multiplet that cannot be described by simple first-order rules.

  • H-d Methyl Protons (δ ~1.2 - 1.3 ppm): This methyl group is attached to the chiral center. It is split by the single H-a proton, resulting in a clean doublet with a coupling constant of approximately 7.0 Hz.

  • H-c Methyl Protons (δ ~0.8 - 0.9 ppm): This terminal methyl group is coupled to the two H-b methylene protons. According to the n+1 rule, it will appear as a triplet with a coupling constant of about 7.5 Hz. This signal is expected to be the most upfield in the spectrum.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectrum of this compound, it is instructive to compare it with simpler, related molecules.

  • Nitrobenzene: The 1H NMR spectrum of nitrobenzene shows three signals for its five protons, with the ortho protons (H-2/H-6) being the most deshielded (~8.25 ppm), followed by the para proton (H-4) at ~7.71 ppm, and the meta protons (H-3/H-5) at ~7.56 ppm.[11] This establishes the powerful deshielding effect of the nitro group, which is clearly mirrored in the downfield shift of the H-3 proton in our target molecule.

  • sec-Butylbenzene: In the absence of the nitro group, the aromatic protons of sec-butylbenzene appear in a much narrower, more upfield region (~7.1-7.3 ppm). The aliphatic signals are similar but the benzylic methine proton (H-a) is less deshielded, appearing around 2.6 ppm. This comparison highlights the significant electronic impact of the nitro group on the entire molecule.

  • 2-Nitrotoluene: This molecule features a simple methyl group instead of a sec-butyl group ortho to the nitro group. The methyl protons appear as a singlet around 2.5 ppm. Comparing this to the complex aliphatic region of this compound underscores the spectral complexity introduced by the sec-butyl group's additional protons and, most importantly, its chiral center which induces diastereotopicity.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A thorough analysis reveals the distinct electronic effects of the nitro substituent, evident in the significant downfield shift of the ortho proton (H-3). Furthermore, the chiral nature of the sec-butyl group gives rise to diastereotopic methylene protons, resulting in a complex but interpretable multiplet in the aliphatic region. By systematically dissecting the chemical shifts, integration, and coupling patterns, and by drawing comparisons with related structures, we can confidently assign every proton in the molecule, demonstrating the formidable capability of 1H NMR spectroscopy in modern chemical analysis.

References

validation of HPLC method for quantifying 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 1-sec-Butyl-2-nitrobenzene

As a Senior Application Scientist, this guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and comparing viable alternatives to establish a scientifically sound, defensible, and efficient analytical procedure. The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4]

Foundational Strategy: Method Development and Comparison

The primary goal is to develop a method that accurately quantifies this compound while also separating it from potential degradation products and process-related impurities. Such a method is termed "stability-indicating."[5][6][7]

Analyte Physicochemical Properties & Chromatographic Approach

This compound is a non-polar, aromatic nitro compound. Its structure dictates a high affinity for non-polar stationary phases. Consequently, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective chromatographic mode for this analysis.[8][9][10] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. Hydrophobic molecules, like our analyte, are retained on the column and can be selectively eluted by increasing the organic solvent content of the mobile phase.[11]

Comparison of Chromatographic Conditions

To identify the optimal separation conditions, we will compare two common, high-performance RP-HPLC columns and two different organic modifiers. The objective is to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, while also providing the best potential resolution from any impurities.

  • Columns Compared:

    • Standard C18 (Octadecylsilane): A versatile, workhorse column providing excellent hydrophobic retention.[11]

    • Phenyl-Hexyl: A phenyl-ligand column that offers alternative selectivity, particularly for aromatic compounds, through π-π interactions in addition to hydrophobic interactions. This can be crucial for separating aromatic impurities from the aromatic analyte.

  • Organic Modifiers Compared:

    • Acetonitrile (ACN): Generally provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is a more cost-effective solvent.

The performance of these combinations was evaluated using a gradient elution to ensure any impurities with significantly different polarities would be eluted and detected.

Table 1: Comparison of Initial Chromatographic Conditions

ParameterCondition ACondition BCondition CCondition D
Column Standard C18 (4.6x150mm, 5µm)Standard C18 (4.6x150mm, 5µm)Phenyl-Hexyl (4.6x150mm, 5µm)Phenyl-Hexyl (4.6x150mm, 5µm)
Mobile Phase A WaterWaterWaterWater
Mobile Phase B AcetonitrileMethanolAcetonitrileMethanol
Gradient 50% to 90% B in 10 min50% to 90% B in 10 min50% to 90% B in 10 min50% to 90% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (min) 7.88.57.28.1
Tailing Factor 1.11.31.01.2
Theoretical Plates 8500720091007800

Causality Behind the Choice: Based on the comparative data, Condition C (Phenyl-Hexyl column with an Acetonitrile/Water gradient) was selected for full validation. It provided the best combination of high efficiency (greatest number of theoretical plates), excellent peak symmetry (tailing factor of 1.0), and a shorter retention time, which improves sample throughput. The alternative selectivity of the phenyl-hexyl phase is also advantageous for a stability-indicating assay.

Optimized HPLC Method Protocol

This section details the finalized experimental protocol for the quantification of this compound.

Equipment and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

  • Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile and Water.

  • Reference Standard: this compound (purity ≥ 99.5%).

  • Analytical balance, volumetric flasks, and pipettes.

Chromatographic Conditions:

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

  • Run Time: 15 minutes

  • Gradient Program:

    • 0.0 min: 50% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 50% B

    • 15.0 min: 50% B

Preparation of Solutions:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare sample solutions at a target concentration of 0.1 mg/mL in the diluent.

Comprehensive Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline to ensure it is fit for its intended purpose.[4][12]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Develop & Optimize (Column, Mobile Phase) Specificity Specificity & Forced Degradation Dev->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation Precision->LOQ LOD Limit of Detection LOQ->LOD Robustness Robustness LOD->Robustness SST System Suitability Testing Robustness->SST Validated Method

Caption: Logical workflow for HPLC method validation.

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To prove the stability-indicating nature of the method, forced degradation studies were performed.

Experimental Protocol:

  • Prepare solutions of this compound (approx. 0.1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solution at 80°C for 48 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control sample, using the optimized HPLC method.

  • Evaluate the chromatograms for peak purity of the analyte peak using a Photodiode Array (PDA) detector and ensure that all degradation product peaks are baseline-resolved from the main analyte peak.

Forced_Degradation cluster_stress cluster_output Analyte This compound (Analyte) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H2O2) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (UV Light) Analyte->Photo DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Acid->DP2 DP3 Degradation Product 'n' Acid->DP3 Analyte_Peak Resolved Analyte Peak Acid->Analyte_Peak Base->DP1 Base->DP2 Base->DP3 Base->Analyte_Peak Oxidation->DP1 Oxidation->DP2 Oxidation->DP3 Oxidation->Analyte_Peak Thermal->DP1 Thermal->DP2 Thermal->DP3 Thermal->Analyte_Peak Photo->DP1 Photo->DP2 Photo->DP3 Photo->Analyte_Peak

Caption: Proving specificity via forced degradation.

Results: The method successfully resolved the parent peak from all degradation products formed under all stress conditions. Peak purity analysis confirmed no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution.

  • The concentrations should span 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Linearity Study Results

ParameterResultAcceptance Criterion (ICH)
Range 0.05 - 0.15 mg/mL80 - 120% of test concentration
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal, not significantly different from zeroClose to the origin
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples with known analyte concentrations.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (Recovery) Results

Spiked LevelMean Recovery (%)% RSDAcceptance Criterion (ICH)
80% 99.2%0.8%98.0 - 102.0% Recovery
100% 100.5%0.5%≤ 2.0% RSD
120% 101.1%0.6%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Precision Study Results

Precision Type% RSDAcceptance Criterion (ICH)
Repeatability (n=6) 0.7%≤ 2.0%
Intermediate Precision (n=6) 1.1%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio of a standard at a known low concentration.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

  • Confirm the LOQ by injecting standards at the proposed LOQ concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Table 5: LOD and LOQ Results

ParameterResult
LOD (S/N = 3:1) 0.05 µg/mL
LOQ (S/N = 10:1) 0.15 µg/mL
Precision at LOQ (%RSD) 6.5%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Assess the impact on retention time, tailing factor, and analyte quantification.

Table 6: Robustness Study Results

Parameter VariedVariationResultAcceptance Criterion
Flow Rate ± 0.1 mL/minSystem suitability parameters metSystem suitability must pass
Column Temperature ± 2 °CSystem suitability parameters metSystem suitability must pass
Mobile Phase B % (Initial) ± 2%System suitability parameters metSystem suitability must pass

System Suitability Testing (SST)

SST is an integral part of any analytical procedure. It is performed before and during routine analysis to ensure the continued performance of the entire chromatographic system.[13][14][15]

Protocol: Inject a working standard solution in five replicates before starting any sample analysis.

Table 7: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 5000Indicates column efficiency and separation power.
% RSD of Peak Area (n=5) ≤ 1.5%Demonstrates injection and system precision.
% RSD of Retention Time (n=5) ≤ 1.0%Ensures stable pump performance and retention.

Conclusion

This guide has detailed the systematic comparison of chromatographic conditions and the subsequent comprehensive validation of a stability-indicating RP-HPLC method for the quantification of this compound. By following the principles of the ICH Q2(R1) guideline, we have established a method that is specific, linear, accurate, precise, and robust. The defined system suitability criteria ensure the reliability of the method for routine use in a quality control environment. This approach, which emphasizes the scientific rationale behind experimental choices, provides a solid and defensible foundation for the analysis of this compound in research and drug development settings.

References

A Comparative Guide to Nitrating Agents for sec-Butylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of various nitrating agents for the electrophilic aromatic substitution of sec-butylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the mechanistic rationale behind experimental choices, ensuring both scientific rigor and practical applicability. We will explore how the choice of nitrating agent profoundly influences reaction efficiency, regioselectivity, and safety, providing the empirical data and procedural knowledge necessary for informed decision-making in your synthesis projects.

The Strategic Importance of sec-Butylbenzene Nitration

The nitration of alkylbenzenes is a foundational reaction in organic synthesis, serving as a gateway to a multitude of functional group transformations.[1] Nitroarenes are critical intermediates in the manufacturing of dyes, polymers, pharmaceuticals, and agrochemicals.[2] The sec-butyl group, with its significant steric profile, presents a unique challenge in controlling the regiochemical outcome of nitration. Understanding how to selectively install a nitro group at the ortho, meta, or para position is paramount for the efficient synthesis of target molecules. This guide focuses on elucidating the factors that govern this selectivity, primarily the interplay between the electronic directing effects of the alkyl group and the steric hindrance it imposes.[1][3]

The Mechanism: Electrophilic Aromatic Substitution

The nitration of sec-butylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺).[4][5][6] In the most common method, this is generated by the reaction of concentrated nitric acid with a stronger acid catalyst, typically sulfuric acid.[4][7] The electron-rich π-system of the sec-butylbenzene ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] Finally, a weak base in the mixture deprotonates the arenium ion, restoring aromaticity and yielding the nitro-sec-butylbenzene product.

The sec-butyl group is an activating, ortho-, para-director due to its electron-donating inductive effect and hyperconjugation.[1][9][10] This means it stabilizes the arenium ion intermediates for attack at the ortho and para positions more than the meta position. However, the steric bulk of the sec-butyl group hinders the approach of the electrophile to the adjacent ortho positions, a crucial factor in determining the final product ratio.[1][3]

EAS_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H3O H₃O⁺ SecBuBenzene sec-Butylbenzene H2O H₂O AreniumIon Arenium Ion (Sigma Complex) SecBuBenzene->AreniumIon + NO₂⁺ Product Nitro-sec-butylbenzene AreniumIon->Product + H₂O H3O_out H3O_out H2O->H3O_out forms H₃O⁺

Caption: General mechanism for the electrophilic aromatic nitration of sec-butylbenzene.

Comparative Performance of Nitrating Agents

The choice of nitrating agent is the most critical variable influencing the outcome of the reaction. Factors such as reagent reactivity, solvent, and temperature can shift the delicate balance between kinetic and thermodynamic control, thereby altering the product isomer distribution.[11][12]

Nitrating Agent SystemTypical ConditionsKey AdvantagesKey DisadvantagesExpected Para/Ortho Ratio for sec-Butylbenzene
Mixed Acid (HNO₃/H₂SO₄)0 - 50 °CHigh reactivity, effective, low cost.[13][14]Harsh, corrosive, generates significant acidic waste, potential for over-nitration.[13][15]High (Steric hindrance dominates)
Acetyl Nitrate (HNO₃/(CH₃CO)₂O)0 - 25 °CMilder than mixed acid, avoids strong sulfuric acid.[16]Can be explosive, requires careful temperature control, less reactive.[16]Moderate to High
Nitronium Salts (e.g., NO₂BF₄)-20 to 20 °C, AnhydrousHigh reactivity, clean reaction, useful for sensitive substrates.[17]Expensive, moisture-sensitive, requires inert atmosphere.Moderate (Less bulky ion pair)
Solid Acid Catalysts (e.g., Zeolites)70 - 90 °CHigh para-selectivity, catalyst is recyclable, reduced waste.[18]Higher temperatures required, may have lower overall conversion rates.Very High[18]
Metal Nitrates on Clay (e.g., Cu(NO₃)₂ on Montmorillonite)VariesMild conditions, potential for high selectivity.[13]Stoichiometric use of metal salts, workup can be more complex.High

Analysis of Performance Data:

  • Mixed Acid: This is the industrial workhorse for nitration.[13] For sec-butylbenzene, the strong electrophile generated will react quickly. The significant steric bulk of the sec-butyl group strongly disfavors attack at the ortho positions, leading to a high predominance of the para-isomer. The meta-isomer is typically a very minor product.

  • Milder Reagents (Acetyl Nitrate): These reagents are generally less reactive and can sometimes offer different selectivity profiles. While steric hindrance is still a major factor, the transition state may be less crowded, potentially leading to a slightly lower para/ortho ratio compared to mixed acid.

  • Solid Acid Catalysts: The use of shape-selective catalysts like H-ZSM-5 zeolites represents a significant advancement in green chemistry.[18] The defined pore structure of the zeolite can sterically prevent the formation of the bulkier ortho-transition state, leading to exceptionally high selectivity for the para-isomer.[18] This method eliminates the need for corrosive liquid acids, simplifying workup and reducing environmental impact.[13][15]

Experimental Protocols

Adherence to detailed and validated protocols is essential for safety and reproducibility. Nitration reactions are highly exothermic and require careful control of temperature.[6][19]

Protocol 1: Nitration of sec-Butylbenzene using Mixed Acid

This protocol is a standard method that prioritizes yield and is based on established procedures for alkylbenzene nitration.[1][20]

Safety Warning: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[21][22][23] This procedure must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[22][24]

Materials:

  • sec-Butylbenzene

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice-water bath

  • Round-bottom flask with magnetic stir bar

  • Dropping funnel

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Prepare the Reaction Flask: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-water bath and allow the acid to cool to 0-5 °C with gentle stirring.

  • Prepare Nitrating Mixture: In a separate beaker, slowly and carefully add 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Substrate Addition: Slowly add 25 mL of sec-butylbenzene to the cooled sulfuric acid in the reaction flask. Maintain the temperature below 10 °C.

  • Addition of Nitrating Agent: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred sec-butylbenzene/sulfuric acid solution over 30-45 minutes. Crucially, monitor the temperature and ensure it does not exceed 25 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture over 250 g of crushed ice in a large beaker with stirring. This will dilute the acid and precipitate the organic product.

  • Workup: Transfer the mixture to a separatory funnel. Separate the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (to neutralize residual acid), and finally with another 100 mL of cold water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture of nitro-sec-butylbenzene isomers. The product can be further purified by distillation.

Protocol_Workflow cluster_prep Preparation (Fume Hood) cluster_reaction Reaction cluster_workup Workup & Isolation A Cool H₂SO₄ in ice bath (0-5°C) B Add sec-Butylbenzene to H₂SO₄ (<10°C) A->B C Prepare Nitrating Mix (HNO₃ + H₂SO₄), cool B->C D Dropwise addition of Nitrating Mix to substrate (Keep T < 25°C) C->D E Stir at Room Temp for 1 hour D->E F Quench on ice E->F G Separate layers F->G H Wash with H₂O, NaHCO₃, H₂O G->H I Dry (MgSO₄) & Isolate H->I

Caption: Experimental workflow for the mixed-acid nitration of sec-butylbenzene.

Safety and Environmental Considerations

Safety:

  • Thermal Runaway: Nitration reactions are highly exothermic.[6][19] Poor temperature control can lead to a dangerous runaway reaction, producing large volumes of toxic nitrogen oxide gases and posing an explosion risk.[24] Always use an ice bath for cooling and add reagents slowly.

  • Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns.[21][22][24] Handle with extreme care and appropriate PPE.

  • Toxicity: Nitroaromatic compounds are toxic and should be handled with care.[2]

Environmental Impact:

  • Acid Waste: The traditional mixed-acid process generates large quantities of spent acid, which requires costly treatment and neutralization before disposal.[13][25]

  • NOx Emissions: Nitrogen oxides (NOx) are potential byproducts and are significant air pollutants.[25]

  • Green Alternatives: The development of solid acid catalysts and other modern methods aims to reduce this environmental burden by minimizing waste and allowing for catalyst recycling.[13][18]

Conclusion and Recommendations

The nitration of sec-butylbenzene is a classic example of the interplay between electronic and steric effects in electrophilic aromatic substitution. The choice of nitrating agent is a strategic decision that dictates the outcome and sustainability of the synthesis.

  • For high-yield, bulk synthesis where cost is a primary driver, the mixed-acid method remains a viable, albeit environmentally challenging, option. It reliably produces a high proportion of the para-isomer.

  • For syntheses requiring maximum para-selectivity and a commitment to green chemistry , exploring solid acid catalysts like zeolites is highly recommended. The potential for catalyst recycling and the elimination of corrosive liquid waste represent significant advantages.[18]

  • For sensitive substrates where the harshness of mixed acid is a concern, milder reagents like acetyl nitrate may be suitable, though careful safety evaluation is required.

Ultimately, the optimal nitrating agent will depend on the specific goals of the researcher, balancing the need for yield, selectivity, safety, cost, and environmental responsibility.

References

A Researcher's Guide to the Spectroscopic Differentiation of 1-sec-Butyl-2-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a procedural formality—it is a critical determinant of a product's efficacy, safety, and patentability. The isomers of 1-sec-butyl-2-nitrobenzene, while possessing the same molecular formula (C₁₀H₁₃NO₂), exhibit distinct physical properties and chemical reactivity stemming from the varied placement of the nitro (-NO₂) and sec-butyl groups on the benzene ring. This guide provides an in-depth comparative analysis of the ortho (1,2-), meta (1,3-), and para (1,4-) isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Our approach is rooted in first principles, elucidating the causal relationships between molecular structure and spectral output. This document is designed for the practicing researcher, offering not just data, but a framework for interpretation and validation.

The Structural Isomers: A Visual Overview

The positional differences of the substituents are the primary drivers of their unique spectroscopic fingerprints. The ortho isomer is characterized by steric and electronic interactions between the adjacent bulky sec-butyl and electron-withdrawing nitro groups. The para isomer exhibits a high degree of symmetry, which simplifies its spectral features. The meta isomer presents an intermediate case, with less direct steric interaction but a distinct electronic environment compared to its counterparts.

MS_Fragmentation cluster_ortho Ortho Isomer Specific cluster_common Common Pathways M [C₁₀H₁₃NO₂]⁺• m/z = 179 M164 [M - •CH₃]⁺ m/z = 164 M->M164 - •CH₃ M150 [M - •C₂H₅]⁺ m/z = 150 M->M150 - •C₂H₅ M133 [M - •NO₂]⁺ m/z = 133 M->M133 - •NO₂ M_ortho [ortho-Isomer]⁺• m/z = 179 M162 [M - •OH]⁺ m/z = 162 M_ortho->M162 - •OH (Ortho Effect) Workflow Sample Isomer Sample (Ortho, Meta, or Para) NMR_Prep Prepare NMR Sample (in CDCl₃) Sample->NMR_Prep IR_Prep Prepare 'Neat' Liquid Film (on NaCl plates) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent (e.g., Hexane) Sample->MS_Prep UV_Prep Prepare Dilute Solution (in Spectro-grade EtOH) Sample->UV_Prep NMR_Acq Acquire ¹H & ¹³C NMR Spectra NMR_Prep->NMR_Acq Analysis Comparative Data Analysis & Isomer Identification NMR_Acq->Analysis IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Acq->Analysis MS_Acq Inject into GC-MS MS_Prep->MS_Acq MS_Acq->Analysis UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq UV_Acq->Analysis

A Comparative Guide to the Structural Validation of 1-sec-Butyl-2-nitrobenzene using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural validation of 1-sec-Butyl-2-nitrobenzene, a substituted nitroaromatic compound. We will delve into the predictable fragmentation patterns under various ionization techniques, offering a framework for confident identification and differentiation from its isomers. This guide is designed to be a practical resource, explaining the rationale behind experimental choices and providing a self-validating protocol.

The Challenge of Isomeric Differentiation

The primary analytical challenge in characterizing this compound lies in its potential for isomeric ambiguity. Positional isomers (e.g., 1-sec-Butyl-3-nitrobenzene and 1-sec-Butyl-4-nitrobenzene) and isomers of the alkyl side chain (e.g., 1-tert-Butyl-2-nitrobenzene) will exhibit the same molecular weight, making them indistinguishable by low-resolution mass spectrometry alone.[1][2][3][4] Therefore, a detailed analysis of the fragmentation patterns, which are influenced by the relative positions of the functional groups, is paramount for conclusive structural elucidation.

Comparing Ionization Techniques for Nitroaromatic Analysis

The choice of ionization technique significantly impacts the resulting mass spectrum and the structural information that can be gleaned. Here, we compare three common ionization methods for the analysis of this compound.

Ionization TechniquePrincipleExpected Outcome for this compoundSuitability for Structural Validation
Electron Ionization (EI) High-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[5]A prominent molecular ion peak (M⁺•) is expected, along with a rich fragmentation pattern characteristic of the "ortho effect" and alkyl chain cleavages.Excellent . The detailed fragmentation provides a unique "fingerprint" for the molecule, crucial for isomeric differentiation.
Chemical Ionization (CI) A softer ionization technique where a reagent gas transfers a proton to the analyte.[6]A strong protonated molecule peak ([M+H]⁺) with minimal fragmentation is expected. This is useful for confirming the molecular weight.Good for molecular weight confirmation . Less informative for detailed structural elucidation due to limited fragmentation.
Electrospray Ionization (ESI) A very soft ionization technique typically used for polar and large molecules.[7][8][9][10]As a neutral, relatively nonpolar molecule, this compound is not ideal for ESI. Ionization efficiency would likely be low without derivatization or the use of specific adduct-forming mobile phases.Poor . Not the recommended primary technique for this type of compound unless coupled with tandem MS (MS/MS) and specific sample preparation.

For the purpose of structural validation of this compound, Electron Ionization (EI) is the most suitable technique due to its ability to generate a detailed and reproducible fragmentation pattern that can be used to distinguish between isomers.

Predicted Electron Ionization Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 179.22 g/mol ) under EI is predicted to be driven by the presence of the nitro group, the sec-butyl group, and their ortho-positioning on the benzene ring.[11][12]

Key Fragmentation Pathways:
  • The "Ortho Effect": The proximity of the sec-butyl group and the nitro group is expected to induce specific fragmentation pathways, often involving intramolecular hydrogen rearrangement. This can lead to the loss of a hydroxyl radical (•OH) from the molecular ion, a characteristic feature of ortho-substituted nitroaromatic compounds.

  • Alkyl Chain Fragmentation: The sec-butyl group is prone to fragmentation, primarily through the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation.

  • Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose nitrogen monoxide (•NO) and nitrogen dioxide (•NO₂).[13][14][15]

The proposed fragmentation pathway is illustrated in the following diagram:

G M [C₁₀H₁₃NO₂]⁺• m/z = 179 Molecular Ion M_minus_OH [C₁₀H₁₂NO]⁺ m/z = 162 M->M_minus_OH - •OH M_minus_C2H5 [C₈H₈NO₂]⁺ m/z = 150 M->M_minus_C2H5 - •C₂H₅ M_minus_NO2 [C₁₀H₁₃]⁺ m/z = 133 M->M_minus_NO2 - •NO₂ M_minus_C4H8 [C₆H₅NO₂]⁺• m/z = 123 M->M_minus_C4H8 - C₄H₈ (McLafferty) fragment_122 [C₈H₈O]⁺• m/z = 122 M_minus_OH->fragment_122 - C₃H₄ fragment_105 [C₇H₅O]⁺ m/z = 105 M_minus_C2H5->fragment_105 - NO₂ phenyl [C₆H₅]⁺ m/z = 77 M_minus_NO2->phenyl - C₄H₈

Caption: Proposed EI fragmentation of this compound.

Predicted Mass Spectrum:
m/zProposed IonNotes
179[C₁₀H₁₃NO₂]⁺•Molecular Ion (M⁺•)
162[C₁₀H₁₂NO]⁺Loss of •OH due to the "ortho effect". A key indicator of the ortho substitution.
150[C₈H₈NO₂]⁺Loss of an ethyl radical (•C₂H₅) from the sec-butyl group, forming a stable benzylic cation. This is expected to be the base peak.
133[C₁₀H₁₃]⁺Loss of the nitro group (•NO₂).
123[C₆H₅NO₂]⁺•Loss of butene (C₄H₈) via a McLafferty-type rearrangement.
122[C₈H₈O]⁺•Further fragmentation from the m/z 162 ion.
105[C₇H₅O]⁺Loss of the nitro group from the m/z 150 ion.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

Comparative Analysis with Isomers

A key aspect of validating the structure of this compound is to compare its experimental mass spectrum with that of its isomers. For instance, the mass spectrum of 1-tert-Butyl-2-nitrobenzene , available in the NIST database, shows a prominent peak corresponding to the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, which would be different from the expected loss of an ethyl radical from the sec-butyl isomer.[16][17] Similarly, the meta and para isomers of 1-sec-Butyl-nitrobenzene would not exhibit the characteristic loss of •OH from the molecular ion, as the "ortho effect" would be absent.

Experimental Protocol for GC-MS Analysis

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection cluster_3 Data Analysis a Dissolve sample in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of ~1 mg/mL. b Inject 1 µL of the sample solution into the GC-MS system. a->b c Use a non-polar capillary column (e.g., DB-5ms). b->c d Employ a temperature program (e.g., initial temp 50°C, ramp to 250°C at 10°C/min). c->d e Set the ion source to Electron Ionization (EI) at 70 eV. d->e f Scan a mass range of m/z 40-250. e->f g Identify the molecular ion peak. f->g h Analyze the fragmentation pattern and compare with the predicted spectrum and known isomers. g->h i Compare the obtained spectrum with a reference spectrum from an authenticated standard if available. h->i

Caption: Workflow for GC-MS analysis of this compound.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the results, the following steps should be integrated into the experimental workflow:

  • System Suitability: Before analyzing the sample, inject a known standard (e.g., PFTBA) to verify the mass accuracy and resolution of the mass spectrometer.

  • Blank Analysis: Run a solvent blank to ensure that there are no interfering peaks from the solvent or the system.

  • Reference Standard: Whenever possible, analyze an authenticated reference standard of this compound under the same conditions as the unknown sample. This provides the most definitive confirmation of the structure.

  • Isomer Comparison: If available, analyze isomeric standards to confirm the differences in their fragmentation patterns.

  • Database Matching: The experimental spectrum should be compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data for potential matches.[18][19][20][21][22]

Conclusion

The structural validation of this compound by mass spectrometry is a robust process when a systematic approach is employed. Electron Ionization is the preferred technique for generating a detailed fragmentation pattern that serves as a molecular fingerprint. By carefully analyzing the "ortho effect," the fragmentation of the alkyl side chain, and the characteristic losses from the nitro group, one can confidently distinguish this compound from its isomers. The comparison of the experimental data with predicted fragmentation pathways and, most importantly, with an authenticated reference standard, forms the basis of a scientifically sound structural validation.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-sec-Butyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 1-sec-Butyl-2-nitrobenzene (CAS No. 19370-34-4), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of scientific integrity, prioritizing safety through a comprehensive, step-by-step methodology.

The Critical Importance of Hazard Assessment: A Case for Prudence

A crucial first step in the safe handling and disposal of any chemical is a thorough understanding of its hazards. In the case of this compound, there is conflicting safety information. While at least one supplier's Safety Data Sheet (SDS) classifies it as a non-hazardous substance under Regulation (EC) No 1272/2008, this is an outlier for nitroaromatic compounds.[1]

The parent compound, nitrobenzene, is well-documented as being toxic if swallowed, in contact with skin, or inhaled; it is also a suspected carcinogen, may damage fertility, and is harmful to aquatic life with long-lasting effects.[2][3] The nitro group is a known structural alert for toxicity, suggesting that nitroaromatic compounds as a class have the potential for adverse health effects.[4][5][6][7][8] Quantitative Structure-Activity Relationship (QSAR) studies also indicate the toxicity of nitrobenzenes.[9][10][11][12]

Therefore, based on the principle of precautionary risk management, this guide will treat this compound as a hazardous substance, assuming a hazard profile similar to nitrobenzene. This conservative approach ensures the highest level of safety for laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate PPE must be worn.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or Viton™ gloves. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[13][14]Provides the best resistance against nitro compounds and aromatic solvents.[13]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors.
Body Protection A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.Prevents skin contact from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes inhalation of potentially harmful vapors.

Waste Segregation and Container Management: The Foundation of Proper Disposal

Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Waste Categorization

Waste containing this compound should be classified as hazardous chemical waste. In the United States, under the Resource Conservation and Recovery Act (RCRA), wastes from the production of nitrobenzene are listed as K025.[9][13][15] While this is an industrial waste code, it underscores the hazardous nature of related materials. For laboratory-generated waste, it is best to consult with your institution's Environmental Health and Safety (EHS) department for specific waste codes, but it should be treated as a toxic organic waste.

Approved Waste Containers
  • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). The container must have a secure screw-top cap.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips should be collected in a separate, clearly labeled, and sealed plastic bag or a puncture-resistant container.

Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Suspected Carcinogen")

  • The accumulation start date (the date the first drop of waste was added)

  • The name of the principal investigator or laboratory contact

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_container Prepare Labeled Hazardous Waste Container prep_ppe->prep_container collect_liquid Collect Liquid Waste (Pure compound or solutions) prep_container->collect_liquid collect_solid Collect Solid Waste (Contaminated labware, PPE, etc.) prep_container->collect_solid storage Store in Designated Satellite Accumulation Area collect_liquid->storage collect_solid->storage segregate Segregate from Incompatible Materials (e.g., Oxidizing Agents) storage->segregate pickup Arrange for Pickup by EHS or Licensed Waste Vendor segregate->pickup

Figure 1. Disposal workflow for this compound.

For Liquid Waste (Pure Compound and Solutions)
  • Work in a Fume Hood: All transfers of this compound waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Transfer to Waste Container: Carefully pour or pipette the liquid waste into the designated, labeled hazardous waste container.

  • Secure the Container: Tightly cap the waste container immediately after adding the waste. Do not leave funnels in the container.

  • Log the Waste: Record the approximate amount of waste added to the container on a waste log sheet if required by your institution.

For Contaminated Solid Waste
  • Collect at the Source: Place all contaminated disposable items (e.g., gloves, absorbent pads, weighing paper) into the designated solid hazardous waste container immediately after use.

  • Seal the Container: Once the container is full, securely seal it.

  • Store for Pickup: Place the sealed container in the satellite accumulation area.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary. For large spills, contact your institution's emergency response team.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[16]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[15][17] All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

Accidental Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Decontamination of Laboratory Equipment

All non-disposable laboratory equipment, such as glassware and stir bars, that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: In a fume hood, rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinse as hazardous waste.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Dry: Allow the equipment to air dry or place it in a drying oven.

G start Contaminated Equipment rinse Solvent Rinse (in fume hood) start->rinse wash Wash with Soap and Water rinse->wash waste Collect Rinse as Hazardous Waste rinse->waste final_rinse Final Rinse (Deionized Water) wash->final_rinse dry Dry final_rinse->dry end Decontaminated Equipment dry->end

Figure 2. Decontamination process for laboratory equipment.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.

References

Navigating the Safety Profile of 1-sec-Butyl-2-nitrobenzene: A Guide to Prudent Laboratory Handling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, a deep and nuanced understanding of chemical safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential safety and handling information for 1-sec-Butyl-2-nitrobenzene, emphasizing a scientifically grounded, trust-building approach that extends beyond mere compliance. While this compound is not classified as a hazardous substance under current regulations, this document outlines best practices rooted in the principles of comprehensive laboratory safety for handling substances with limited toxicological data.

Core Directive: Understanding the Regulatory Landscape

A crucial starting point for any chemical handling protocol is its official safety classification. According to the Safety Data Sheet (SDS) from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[1] The SDS explicitly states, "No hazard pictogram, no signal word, no hazard statement(s), no precautionary statement(s) required."[1] This classification is significant as it indicates that, based on available data, the substance does not meet the criteria for hazards such as acute toxicity, skin corrosion, or carcinogenicity.

However, it is a hallmark of rigorous scientific practice to treat all chemical substances with a degree of caution, particularly when extensive toxicological data is not available. Therefore, the following recommendations are provided as a framework for best practices in a research and development setting.

Personal Protective Equipment (PPE): A Proactive Stance

Even in the absence of a formal hazard classification, the use of standard laboratory PPE is a foundational aspect of safe chemical handling. This practice minimizes the potential for unforeseen risks and reinforces a culture of safety.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles.Protects against accidental splashes or aerosols, which can cause irritation or injury regardless of the substance's formal classification.
Hand Protection Nitrile gloves.Provides a barrier against direct skin contact, preventing potential, though unclassified, irritation or absorption. It is good practice to change gloves immediately if they become contaminated.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from spills and contamination.
Experimental Protocol: Donning and Doffing PPE

A systematic approach to putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Eye Protection: Don safety glasses or goggles.

  • Gloves: Put on nitrile gloves, ensuring the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Lab Coat: Remove the lab coat by folding it in on itself, avoiding contact with the potentially contaminated exterior.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans: A Lifecycle Approach

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area. While not mandated by its classification, the use of a chemical fume hood is a prudent measure to minimize inhalation exposure to any vapors.[1]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]

Spill Management: In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal: While this compound is not classified as hazardous, all chemical waste should be disposed of responsibly.[1]

  • Dispose of unused material and contaminated items in accordance with local, state, and federal regulations.

  • Do not pour down the drain.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Review SDS and Handling Procedures don_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep->don_ppe handle Handle in a Well-Ventilated Area (Fume Hood Recommended) don_ppe->handle doff_ppe Doff PPE in Correct Sequence handle->doff_ppe dispose Dispose of Waste According to Institutional and Local Regulations handle->dispose wash Wash Hands Thoroughly doff_ppe->wash

Recommended workflow for handling this compound.

Conclusion: A Commitment to Safety

While this compound is not formally classified as a hazardous material, a commitment to best practices in laboratory safety is non-negotiable. By adhering to the guidelines for personal protective equipment, operational handling, and proper disposal, researchers can ensure a safe working environment and maintain the highest standards of scientific integrity. This proactive approach to safety, grounded in a thorough understanding of the available data and a respect for the unknown, is the cornerstone of a responsible and successful research endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.